DRI-C21045
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O7S/c1-41-32(37)25-14-12-23(13-15-25)30(35)33-26-18-16-21(17-19-26)20-8-10-24(11-9-20)31(36)34-27-6-2-4-22-5-3-7-28(29(22)27)42(38,39)40/h2-19H,1H3,(H,33,35)(H,34,36)(H,38,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAWLSZPOBGURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=CC=C5)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Immunomodulatory Core of DRI-C21045: A Technical Guide to its Mechanism of Action in T Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of DRI-C21045, a novel small-molecule inhibitor, with a specific focus on its effects on T cell function. This compound targets the critical co-stimulatory interaction between CD40 and its ligand, CD40L (CD154), a cornerstone of adaptive immune responses. By disrupting this signaling axis, this compound effectively attenuates T cell activation, proliferation, and downstream effector functions. This document provides a comprehensive overview of the CD40-CD40L pathway in T cell biology, summarizes the quantitative inhibitory activity of this compound, details relevant experimental methodologies, and presents visual diagrams of the key signaling pathways and experimental workflows.
Introduction: The Critical Role of Co-stimulation in T Cell Activation
T lymphocyte activation is a meticulously regulated process requiring two distinct signals for a productive immune response. The first, antigen-specific signal is delivered through the T cell receptor (TCR) recognizing a specific peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). However, this primary signal alone is insufficient and, in the absence of a second signal, can lead to T cell anergy or apoptosis.[1]
The second, co-stimulatory signal is provided by the interaction of molecules on the T cell surface with their ligands on the APC. The CD40-CD40L interaction is a pivotal co-stimulatory pathway.[1] CD40 is constitutively expressed on APCs like B cells, macrophages, and dendritic cells, while CD40L is transiently expressed on the surface of activated T cells.[1][2] This bidirectional signaling is crucial for both T cell and APC activation, leading to enhanced T cell proliferation, cytokine production, and the development of effector and memory T cells.[1][3]
This compound is a small-molecule inhibitor designed to specifically disrupt the protein-protein interaction between CD40 and CD40L.[3][4][5][6] Its mechanism of action in T cells is therefore centered on the blockade of this essential co-stimulatory signal.
Core Mechanism of Action: Inhibition of the CD40-CD40L Interaction
The primary mechanism of action of this compound in T cells is the inhibition of the CD40-CD40L co-stimulatory pathway. By binding to CD40L, this compound prevents its engagement with CD40 on APCs.[7] This disruption has profound downstream consequences for T cell function:
-
Inhibition of T Cell Activation and Proliferation: Without the CD40L-mediated co-stimulatory signal, T cell activation initiated by TCR engagement is significantly dampened. This leads to a reduction in T cell proliferation and clonal expansion.[3]
-
Modulation of Cytokine Production: The CD40-CD40L interaction influences the cytokine milieu, which in turn directs the differentiation of T helper (Th) cell subsets. Inhibition by this compound is expected to alter the production of key cytokines.
-
Suppression of Effector Functions: The full development of T cell effector functions, such as cytotoxicity in CD8+ T cells and helper functions in CD4+ T cells, is dependent on adequate co-stimulation. This compound attenuates these functions by blocking a critical secondary signal.
The following diagram illustrates the central role of the CD40-CD40L interaction in the immunological synapse between a T cell and an APC, and the point of intervention for this compound.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds has been quantified in various in vitro and in vivo assays. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Assay | Target Cells | IC50 (µM) | Reference |
| This compound | CD40L-induced NF-κB activation | HEK Blue CD40 sensor cells | low micromolar | [3][4][5] |
| DRI-C21041 | CD40L-induced NF-κB activation | NF-κB biosensor cells | 10.3 | [7] |
| DRI-C21041 | CD40L-induced B cell proliferation | Primary human B lymphocytes | 13.2 | [7] |
| DRI-C21095 | CD40L-induced NF-κB activation | NF-κB biosensor cells | 6.0 | [7] |
Table 2: In Vivo Activity of DRI Compounds
| Compound | Model | Effect | Reference |
| This compound | Murine alloantigen-induced T cell expansion | Inhibition of T cell expansion in draining lymph nodes | [3][4][5] |
| DRI-C21041 | Murine alloantigen-induced T cell expansion | Inhibition of T cell expansion in draining lymph nodes | [7] |
| DRI-C21095 | Murine alloantigen-induced T cell expansion | Inhibition of T cell expansion in draining lymph nodes | [7] |
| DRI-C compounds | Murine islet allograft transplantation | Markedly reduced infiltration of allografts by T effector cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of CD40L-induced NF-κB activation.
-
Cell Line: HEK Blue™ CD40 cells (InvivoGen), which are HEK293 cells stably co-transfected with the human CD40 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Stimulation: Recombinant human soluble CD40L.
-
Procedure:
-
Seed HEK Blue™ CD40 cells in a 96-well plate and incubate overnight.
-
Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of soluble CD40L.
-
Incubate for 24 hours to allow for SEAP expression and secretion.
-
Collect the supernatant and measure SEAP activity using a spectrophotometer and a suitable substrate (e.g., QUANTI-Blue™).
-
-
Data Analysis: Normalize the results to vehicle-treated, CD40L-stimulated cells and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NF-κB response.
Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes
This in vivo assay assesses the immunosuppressive potency of this compound on T cell proliferation.
-
Animal Model: BALB/c mice as recipients and DBA/2 mice as donors of allogeneic splenocytes.
-
Procedure:
-
Isolate splenocytes from DBA/2 mice.
-
Inject the allogeneic splenocytes into the footpad of BALB/c recipient mice.
-
Administer this compound or vehicle control to the recipient mice (e.g., subcutaneously, twice daily).
-
After a set period (e.g., 3 days), harvest the draining popliteal lymph nodes.
-
Prepare single-cell suspensions from the lymph nodes and count the total number of cells.
-
-
Data Analysis: Compare the total cell count in the draining lymph nodes of this compound-treated mice to that of vehicle-treated mice to determine the extent of inhibition of T cell expansion.
The following diagram outlines the general workflow for evaluating the effect of this compound on T cell activation.
Downstream Signaling Pathways Affected by this compound
The engagement of CD40 on APCs by CD40L on T cells triggers downstream signaling cascades within the APC, leading to its activation. This, in turn, enhances the APC's ability to provide co-stimulatory signals (e.g., upregulation of CD80/CD86) and secrete T cell-polarizing cytokines. By inhibiting the initial CD40-CD40L interaction, this compound indirectly suppresses these downstream pathways that are critical for robust T cell responses.
Within the T cell, while CD40L itself does not have a major intracellular signaling domain, its engagement with CD40 stabilizes the immunological synapse and contributes to sustained TCR signaling. The primary consequence of this compound is the abrogation of the APC's enhanced co-stimulatory capacity, thereby indirectly affecting key T cell signaling pathways such as:
-
NF-κB Pathway: Activated APCs promote NF-κB activation in T cells.
-
PI3K/Akt Pathway: Co-stimulation through molecules like CD28, which is upregulated on APCs following CD40 engagement, activates the PI3K/Akt pathway in T cells, promoting survival and proliferation.
-
MAPK Pathways: These pathways are also modulated by co-stimulatory signals and are involved in T cell activation and differentiation.
The following diagram depicts a simplified overview of the signaling pathways downstream of T cell activation that are modulated by the CD40-CD40L interaction.
Conclusion
This compound represents a targeted immunomodulatory agent that functions by inhibiting the crucial CD40-CD40L co-stimulatory interaction. This mechanism effectively blunts T cell activation, proliferation, and effector functions, providing a promising therapeutic strategy for conditions characterized by excessive or inappropriate T cell responses, such as autoimmune diseases and allograft rejection. The data presented in this guide underscore the potency and specificity of this compound in modulating T cell-mediated immunity. Further research into the precise effects of this compound on different T cell subsets and their cytokine profiles will provide a more detailed understanding of its immunomodulatory properties and inform its clinical development.
References
- 1. Targeting CD40L: a Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Mechanism of CD40/CD40L Expression on Different T-Cell Subsets. - ATC Abstracts [atcmeetingabstracts.com]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
DRI-C21045: A Technical Guide to its In Vitro Function as a CD40-CD40L Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the in vitro functionality of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1] Discovered through iterative structure similarity searches, this compound demonstrates low micromolar inhibitory activity in various cellular assays, positioning it as a significant tool for research and a potential therapeutic candidate in immunology and related fields.[2] This document outlines its mechanism of action, summarizes key quantitative data from in vitro studies, provides an overview of experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a direct inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2][3] This interaction is a critical costimulatory signal in the adaptive immune response.[4][5][6][7][8][9] The binding of CD40L on activated T cells to CD40 on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells is essential for T cell-dependent B cell proliferation, immunoglobulin class switching, and the maturation of B cells.[4]
This compound is believed to bind allosterically to CD40L or the CD40-CD40L complex interface.[2] This binding disrupts the conformational integrity required for a stable interaction with CD40, thereby preventing the downstream signaling cascade.[2] A protein thermal shift assay has confirmed that this compound directly binds to CD154 (CD40L) and not to CD40.[10]
By inhibiting this interaction, this compound effectively blocks the "help" signals from T cells to B cells and other APCs, which are crucial for amplifying both humoral and cellular immune responses.[2]
Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and effects on downstream cellular functions.
| Assay | Target/Effect | IC50 Value | Cell Line/System | Reference |
| Binding Inhibition Assay | CD40-CD40L Protein-Protein Interaction | 0.17 µM | Cell-free ELISA-type assay | [1][3][4] |
| Cellular Assay | CD40L-induced NF-κB Activation | 17.1 µM | CD40 sensor cells | [1][3] |
| Cellular Assay | CD40L-induced B Cell Proliferation | 4.5 µM | Primary human B cells | [1][3] |
| Cellular Assay | CD40L-induced MHC-II Upregulation | Not specified (inhibition observed at 0.4-50 µM) | THP-1 myeloid cells | [1][3] |
| Cellular Assay | CD40L-induced Functional Activation of B cells | Not specified (inhibition observed at 0.6-50 µM) | Primary human B cells | [3] |
Table 1: Summary of In Vitro IC50 Values for this compound
This compound has shown no signs of cytotoxicity at concentrations up to 100 and 200 µM and lacks genotoxic potential at concentrations up to 500 µM.[1][3] Furthermore, it has demonstrated specificity for the CD40-CD40L interaction, with no significant inhibition of the TNF-R1-TNF-α interaction.[3][4]
Signaling Pathway
The primary signaling pathway affected by this compound is the CD40-CD40L signaling cascade, which is crucial for immune cell activation. The binding of CD40L to CD40 recruits TNF receptor-associated factors (TRAFs), such as TRAF1, TRAF2, TRAF5, and TRAF6, to the cytoplasmic domain of CD40.[11] This initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB.[2] The activation of NF-κB is a central event that drives the expression of various genes involved in B cell proliferation, survival, and differentiation, as well as the production of inflammatory cytokines.[2]
By blocking the initial CD40-CD40L interaction, this compound prevents the recruitment of TRAFs and the subsequent activation of NF-κB, thereby inhibiting the downstream cellular responses.[2]
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize the function of this compound.
CD40-CD40L Binding Inhibition Assay (Cell-Free)
This assay quantifies the ability of this compound to directly inhibit the binding of CD40 to CD40L.
-
Plate Coating: Recombinant human CD40 is coated onto microtiter plates.
-
Incubation: Increasing concentrations of this compound are pre-incubated with soluble recombinant human CD40L.
-
Binding Reaction: The pre-incubated mixture is added to the CD40-coated plates, allowing for the binding of uninhibited CD40L to CD40.
-
Detection: The amount of bound CD40L is quantified using a specific anti-CD40L antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric or chemiluminescent signal.
-
Analysis: The signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.
Inhibition of CD40L-Induced NF-κB Activation
This cellular assay determines the effect of this compound on the downstream signaling of the CD40-CD40L interaction.
-
Cell Culture: CD40 sensor cells (e.g., HEK-Blue™ CD40L cells), which contain an NF-κB-inducible reporter gene, are cultured according to standard protocols.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 18 hours).[1][3]
-
Stimulation: The cells are then stimulated with a known concentration of soluble CD40L to induce NF-κB activation.
-
Reporter Gene Assay: The expression of the reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) is quantified using a suitable substrate.
-
Analysis: The level of reporter gene expression is correlated with NF-κB activation, and the inhibitory effect of this compound is determined to calculate the IC50 value.
Inhibition of CD40L-Induced B Cell Proliferation
This assay assesses the functional consequence of CD40-CD40L inhibition on primary immune cells.
-
B Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Treatment: The isolated B cells are cultured and treated with a range of this compound concentrations for a defined duration (e.g., 48 hours).[1][3]
-
Stimulation: B cell proliferation is induced by the addition of soluble CD40L, often in combination with other stimuli like IL-4.[4]
-
Proliferation Assay: B cell proliferation is measured using standard methods, such as the incorporation of a labeled nucleotide (e.g., [³H]-thymidine or BrdU) or a dye dilution assay (e.g., CFSE).
-
Analysis: The extent of proliferation is quantified, and the IC50 for the inhibition of proliferation by this compound is calculated.
Conclusion
This compound is a well-characterized small-molecule inhibitor of the CD40-CD40L interaction with potent in vitro activity. Its ability to disrupt this key costimulatory pathway leads to the inhibition of downstream events such as NF-κB activation and B cell proliferation. The data presented in this guide highlight the potential of this compound as a valuable research tool for studying the CD40-CD40L signaling axis and as a promising starting point for the development of novel immunomodulatory therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 3. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Collection - Small-Molecule Inhibitors of the CD40âCD40L Costimulatory ProteinâProtein Interaction - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
DRI-C21045: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRI-C21045 is a novel small-molecule inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory pathway in the adaptive immune response. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, from its origins in the chemical space of organic dyes to its in vivo efficacy in models of allogeneic transplantation. Detailed experimental methodologies, comprehensive quantitative data, and visual representations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in immunology and drug discovery.
Introduction
The interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 ligand (CD40L, CD154) on activated T-helper cells is a cornerstone of the adaptive immune response. This co-stimulatory signal is essential for B cell proliferation, differentiation, and immunoglobulin class switching, as well as for the activation of other APCs like macrophages and dendritic cells. Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and transplant rejection, making it a compelling target for therapeutic intervention.
Historically, targeting this pathway has been dominated by monoclonal antibodies. However, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, manufacturing costs, and potentially improved safety profiles. This compound emerged from a research program aimed at identifying non-peptidic, small-molecule inhibitors of the CD40-CD40L interaction.[1][2] This guide details the discovery and development history of this promising immunomodulatory compound.
Discovery and Synthesis
The discovery of this compound originated from the screening of a library of organic dyes, which were hypothesized to possess the requisite chemical features to disrupt the large, relatively flat interface of protein-protein interactions.[1][2] This initial screening led to the identification of a hit compound, from which a medicinal chemistry campaign was launched to optimize potency and drug-like properties.
The synthesis of this compound is a multi-step process, with the core structure assembled through a series of amide couplings and a hydrogenation reaction.[1]
Mechanism of Action
This compound functions as a direct inhibitor of the CD40-CD40L protein-protein interaction. By binding to one of the protein partners, it allosterically or competitively prevents the formation of the CD40/CD40L complex, thereby blocking the downstream signaling cascade. This inhibition has been shown to suppress the activation of NF-κB, a key transcription factor in the CD40 signaling pathway that drives the expression of numerous pro-inflammatory and co-stimulatory molecules.[1][2]
Signaling Pathway
The binding of CD40L to CD40 on B cells initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of CD40. This leads to the activation of multiple downstream pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways. This compound, by preventing the initial CD40-CD40L interaction, effectively blocks the initiation of this entire signaling network.
In Vitro Activity
The inhibitory activity of this compound was evaluated in a series of in vitro assays to determine its potency and cellular effects.
Quantitative Data Summary
| Assay | This compound IC50 (µM) | Reference Compound 1 (Direct Red 80) IC50 (µM) |
| CD40-CD40L Binding Inhibition | 0.17 | ~1.7 |
| CD40L-induced NF-κB Activation | 17.1 | - |
| CD40L-induced B Cell Proliferation | 4.5 | - |
Table 1: In Vitro Potency of this compound. [1]
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the binding of soluble CD40L to plate-coated CD40.
-
Plate Coating: High-binding 96-well plates are coated with recombinant human CD40 protein overnight at 4°C.
-
Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: A solution of biotinylated recombinant human CD40L is pre-incubated with varying concentrations of this compound for 30 minutes.
-
Binding Reaction: The pre-incubated mixture is added to the washed and blocked plates and incubated for 1-2 hours at room temperature to allow binding.
-
Detection: Plates are washed, and bound biotinylated CD40L is detected by the addition of streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: The absorbance is read at the appropriate wavelength, and IC50 values are calculated by fitting the data to a dose-response curve.
This cell-based assay measures the inhibition of NF-κB activation in response to CD40L stimulation.
-
Cell Culture: A stable cell line co-expressing human CD40 and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) is cultured to an appropriate density.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Recombinant human CD40L is added to the wells to stimulate the CD40 pathway.
-
Incubation: Plates are incubated for 18-24 hours to allow for reporter gene expression.
-
Detection: The reporter gene product is quantified using a commercially available detection kit (e.g., a chemiluminescent substrate for SEAP or a luciferase assay reagent).
-
Data Analysis: The signal is measured using a luminometer or spectrophotometer, and IC50 values are determined from the dose-response curve.
This assay assesses the effect of this compound on the proliferation of primary human B cells stimulated with CD40L.
-
B Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture: Isolated B cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: B cells are seeded in 96-well plates in the presence of various concentrations of this compound.
-
Stimulation: Soluble recombinant human CD40L and IL-4 are added to the cultures to induce proliferation.
-
Incubation: Cells are incubated for 3-4 days.
-
Proliferation Measurement: Cell proliferation is assessed by adding a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTS) for the final 18-24 hours of incubation.
-
Data Analysis: The amount of incorporated radioactivity or the absorbance is measured, and the IC50 value is calculated.
In Vivo Activity
The efficacy of this compound was evaluated in preclinical animal models to assess its immunomodulatory effects in a whole-organism context.
Murine Allogeneic Skin Transplant Model
This model is a stringent test of in vivo immunosuppression, where the rejection of a skin graft from a genetically different donor is monitored.
-
Results: Daily subcutaneous administration of this compound (30 mg/kg) resulted in a significant prolongation of skin allograft survival compared to vehicle-treated controls.[1]
Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes
This model measures the T cell response to a foreign antigen challenge.
-
Results: this compound, administered subcutaneously twice daily at doses of 20-60 mg/kg, dose-dependently inhibited the expansion of T cells in the draining lymph nodes following alloantigen challenge.[1]
Experimental Protocols
-
Animal Models: Full-thickness skin grafts from donor mice (e.g., BALB/c) are transplanted onto the dorsal flank of recipient mice (e.g., C57BL/6).
-
Grafting Procedure: A section of skin is excised from the recipient, and a similarly sized piece of donor skin is sutured into place. The graft is covered with a protective bandage.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered subcutaneously daily, starting from the day of transplantation.
-
Monitoring: The bandages are removed after approximately 7 days, and the grafts are visually inspected daily for signs of rejection (e.g., inflammation, necrosis).
-
Endpoint: Rejection is defined as the day on which more than 80% of the graft becomes necrotic. Graft survival times are recorded and analyzed.
Discovery and Development Workflow
The development of this compound followed a structured drug discovery and preclinical development workflow.
Conclusion
This compound represents a significant advancement in the field of small-molecule immunomodulators. Its discovery and preclinical development have provided compelling proof-of-concept for the inhibition of the CD40-CD40L protein-protein interaction with a non-peptidic molecule. The data presented in this guide demonstrate its potent in vitro activity and its efficacy in relevant in vivo models. Further investigation into the pharmacokinetic and safety profile of this compound and its analogs is warranted to explore its full therapeutic potential for the treatment of autoimmune diseases and prevention of transplant rejection.
References
A Deep Dive into Selective Inhibition of the CD40-CD40L Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between CD40 and its ligand, CD40L (also known as CD154), is a critical co-stimulatory signaling pathway that orchestrates a broad spectrum of immune responses. CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is constitutively expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells.[1][2] Its ligand, CD40L, is a transmembrane protein primarily expressed on activated T cells.[2][3] The engagement of CD40 by CD40L is pivotal for T-cell priming and the activation of APCs, leading to robust humoral and cellular immunity.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases, transplant rejection, and certain cancers, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of selective inhibitors targeting the CD40-CD40L interaction, detailed experimental protocols for their evaluation, and a summary of their quantitative data.
The CD40-CD40L Signaling Pathway
Upon binding of CD40L on an activated T cell to CD40 on an APC, a signaling cascade is initiated within the APC. This process is crucial for the maturation and function of these immune cells. The binding of CD40L induces the trimerization of CD40 receptors, which then recruit TNF receptor-associated factors (TRAFs) to their cytoplasmic domain.[3] This recruitment activates downstream signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways.[7] These signaling events culminate in the upregulation of co-stimulatory molecules (e.g., CD80, CD86), production of pro-inflammatory cytokines (e.g., IL-12), and enhanced antigen presentation, ultimately leading to T-cell activation and differentiation, as well as B-cell proliferation, immunoglobulin class switching, and memory B-cell formation.[3][8]
References
- 1. What is Dapirolizumab pegol used for? [synapse.patsnap.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. neurology.org [neurology.org]
- 5. Dapirolizumab Pegol for Lupus · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
DRI-C21045: A Potent Small-Molecule Inhibitor of the CD40-CD40L Interaction and NF-κB Activation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The activation of the NF-κB signaling pathway is a critical event in the inflammatory response and is implicated in a multitude of diseases, including autoimmune disorders and cancer. A key initiator of this pathway is the interaction between the co-stimulatory molecule CD40 and its ligand, CD40L. DRI-C21045 has emerged as a potent and selective small-molecule inhibitor of this crucial protein-protein interaction (PPI).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The CD40-CD40L Axis and NF-κB Signaling
The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L) on T cells is a cornerstone of the adaptive immune response.[3] This binding event triggers a downstream signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[3] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon CD40-CD40L engagement, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[4][5] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune diseases.
This compound: Mechanism of Action
This compound is a small-molecule inhibitor that directly targets and disrupts the CD40-CD40L protein-protein interaction.[1][2] By binding to CD40L, this compound allosterically prevents its stable association with CD40, thereby blocking the initiation of the downstream signaling cascade.[6] This inhibitory action effectively prevents the activation of NF-κB, leading to a reduction in B cell proliferation and inflammatory cytokine production.[6] The development of small-molecule inhibitors like this compound offers a promising therapeutic strategy for modulating the immune response in various disease contexts.[7][8]
Quantitative Data on the Inhibitory Activity of this compound
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary target and its downstream cellular effects.
| Target/Process | IC50 Value | Assay System | Reference |
| CD40-CD40L Interaction | 0.17 µM | Cell-free ELISA | [1][2][3] |
| NF-κB Activation | 17.1 µM | CD40L-induced NF-κB sensor cells (HEK Blue CD40) | [1][2] |
| B Cell Proliferation | 4.5 µM | CD40L-induced primary B cell proliferation | [1][2] |
| Cellular Assays | This compound Concentration Range | Incubation Time | Effect | Cell Type | Reference |
| NF-κB Activation | 3.2 - 100 µM | 18 hours | Concentration-dependent inhibition | CD40 sensor cells | [1][2] |
| B Cell Functional Activation | 0.6 - 50 µM | 48 hours | Blockade of CD40L-induced activation | Primary B cells | [1][2] |
| MHC-II Upregulation | 0.4 - 50 µM | 48 hours | Inhibition of CD40L-induced upregulation | THP-1 cells | [1][2] |
| B Cell Proliferation | 2 - 100 µM | 48 hours | Inhibition of CD40L-induced proliferation | B cells | [1][2] |
Of note, this compound has shown no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential up to 500 µM.[1][2]
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the inhibitory role of this compound on NF-κB activation. These protocols are based on the information available in the cited literature.
Inhibition of CD40L-Induced NF-κB Activation in Sensor Cells
-
Cell Line: HEK Blue™ CD40 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
HEK Blue™ CD40 cells are seeded in 96-well plates and cultured to the appropriate confluence.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 3.2-100 µM) for a specified period.
-
CD40L is added to the wells to stimulate NF-κB activation. A positive control with an anti-CD40L antibody and a negative control with vehicle are included.
-
The plates are incubated for 18 hours to allow for SEAP expression and secretion.
-
The supernatant is collected, and SEAP activity is quantified using a colorimetric substrate.
-
The concentration-dependent inhibition of NF-κB activation is determined by measuring the reduction in SEAP activity relative to the CD40L-stimulated control.
-
Inhibition of CD40L-Induced B Cell Proliferation
-
Cells: Primary human B cells isolated from peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Primary B cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound (e.g., 2-100 µM).
-
B cell proliferation is induced by the addition of CD40L and co-stimulatory molecules such as Interleukin-4 (IL-4).
-
The plates are incubated for 48 hours.
-
Cell proliferation is assessed using a standard method such as the incorporation of a radiolabeled thymidine (B127349) analog (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTT or WST-1).
-
The IC50 value for the inhibition of B cell proliferation is calculated from the dose-response curve.
-
Inhibition of CD40L-Induced MHC-II Upregulation in THP-1 Cells
-
Cell Line: THP-1, a human monocytic cell line.
-
Methodology:
-
THP-1 cells are cultured in appropriate media and seeded in multi-well plates.
-
The cells are treated with different concentrations of this compound (e.g., 0.4-50 µM) for a defined pre-incubation period.
-
CD40L is added to the culture to induce the upregulation of Major Histocompatibility Complex II (MHC-II).
-
Following a 48-hour incubation, the cells are harvested.
-
The surface expression of MHC-II is quantified by flow cytometry using a fluorescently labeled anti-MHC-II antibody.
-
The inhibitory effect of this compound is determined by the reduction in the percentage of MHC-II positive cells or the mean fluorescence intensity compared to the CD40L-treated control.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.
Conclusion and Future Directions
This compound represents a significant advancement in the development of small-molecule inhibitors for immunomodulation. Its ability to potently and selectively disrupt the CD40-CD40L interaction provides a powerful tool for dissecting the role of this pathway in health and disease. The data presented herein underscore the therapeutic potential of this compound in conditions driven by aberrant NF-κB activation. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound in various disease models. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic applications of this compound and other inhibitors of the CD40-CD40L axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of DRI-C21045: A Technical Guide to a Novel CD40-CD40L Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction (PPI). By examining its mechanism of action, binding affinities, and functional effects, this document serves as a comprehensive resource for researchers in immunology, pharmacology, and medicinal chemistry.
Introduction: Targeting the CD40-CD40L Axis
The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on activated T cells is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this signaling axis is implicated in various autoimmune diseases and inflammatory conditions. This compound has emerged as a promising therapeutic candidate by effectively disrupting this interaction. This guide delves into the molecular intricacies that govern its inhibitory activity.
Mechanism of Action
This compound functions as a direct inhibitor of the CD40-CD40L interaction.[1] Unlike large biological molecules, this compound is a small molecule that offers the potential for oral bioavailability. Thermal shift assays have demonstrated that this compound directly binds to CD40L, not CD40, to exert its inhibitory effect.[2] This binding prevents the conformational changes necessary for the productive engagement of CD40L with CD40, thereby blocking downstream signaling cascades.
The inhibition of the CD40-CD40L interaction by this compound leads to the suppression of several key cellular events, including:
-
NF-κB Activation: The CD40-CD40L signaling pathway is a potent activator of the NF-κB transcription factor, which regulates the expression of numerous pro-inflammatory genes. This compound effectively inhibits CD40L-induced NF-κB activation.
-
B Cell Proliferation and Activation: This co-stimulatory pathway is essential for T cell-dependent B cell responses, including proliferation, differentiation, and immunoglobulin class switching. This compound has been shown to block CD40L-induced B cell proliferation.
Structure-Activity Relationship (SAR) Analysis
The development of this compound and its analogs has provided valuable insights into the structural features required for potent inhibition of the CD40-CD40L interaction. The core scaffold of these inhibitors was identified through screening of organic dyes. A systematic SAR study has revealed key determinants of activity.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound and its key analogs against the CD40-CD40L interaction and downstream cellular functions.
| Compound ID | Structure | CD40-CD40L Binding IC50 (µM) | NF-κB Activation IC50 (µM) | B Cell Proliferation IC50 (µM) |
| This compound | [Structure of this compound] | 0.17 | 17.1 | 4.5 |
| DRI-C21041 | [Structure of DRI-C21041] | 0.31 | - | >10 |
| DRI-C25441 | [Structure of DRI-C25441] | 0.36 | - | >10 |
| Compound 5 | [Structure of Compound 5] | >300 | - | - |
| Compound 8 | [Structure of Compound 8] | >300 | - | - |
| DRI-C21091 | [Structure of DRI-C21091] | 0.020 | - | - |
| DRI-C21095 | [Structure of DRI-C21095] | 0.019 | - | - |
Data compiled from multiple sources. Specific experimental conditions may vary.
Key SAR Insights:
-
Central Linker: The nature of the central linker connecting the two aromatic ring systems is crucial for activity. Compounds with a two-ring linker, like in this compound, generally exhibit higher potency compared to those with a single ring linker (e.g., Compound 5).
-
Substituents on Aromatic Rings: The substitution pattern on the terminal aromatic rings significantly influences binding affinity. The specific arrangement of hydrophobic and hydrogen-bonding groups is critical for optimal interaction with the binding pocket on CD40L. For instance, the amine substituent in Compound 8 leads to a dramatic loss of activity.
-
Ester and Acid Moieties: The presence and nature of ester or carboxylic acid groups also play a role in the overall activity profile, likely influencing both binding and pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
CD40-CD40L Binding Inhibition Assay (TR-FRET)
This biochemical assay quantifies the ability of a compound to disrupt the interaction between recombinant CD40 and CD40L proteins.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for studying molecular interactions. In this assay, CD40 is typically labeled with a donor fluorophore (e.g., Terbium cryptate) and CD40L with an acceptor fluorophore (e.g., d2). When the two proteins interact, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[3][4][5]
-
Materials:
-
Recombinant human CD40 (biotinylated or tagged)
-
Recombinant human CD40L (His-tagged or other)
-
TR-FRET donor (e.g., anti-His-Tb)
-
TR-FRET acceptor (e.g., Streptavidin-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In a 384-well plate, add the test compound, recombinant CD40, and recombinant CD40L.
-
Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the fluorescence emission at two wavelengths (donor and acceptor emission) using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
NF-κB Reporter Gene Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.
-
Principle: HEK293 cells are engineered to stably express the human CD40 receptor and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-dependent promoter.[6][7] Stimulation of these cells with CD40L activates the CD40 signaling pathway, leading to the activation of NF-κB and subsequent expression of the reporter protein. An inhibitor will block this signaling and reduce the reporter signal.
-
Materials:
-
HEK-Blue™ CD40L cells (InvivoGen) or similar NF-κB reporter cell line expressing CD40.
-
Growth medium (e.g., DMEM with 10% FBS, selective antibiotics).
-
Recombinant human CD40L.
-
Test compound (e.g., this compound).
-
Reporter detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase substrate).
-
96-well cell culture plates.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Seed the HEK-Blue™ CD40L cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human CD40L.
-
Incubate for a further period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Add the appropriate reporter detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
-
Primary B Cell Proliferation Assay
This functional assay assesses the ability of a compound to inhibit the proliferation of primary B cells stimulated by CD40L.
-
Principle: Primary B cells isolated from peripheral blood are stimulated to proliferate in vitro by engagement of their CD40 receptor. This proliferation can be measured by various methods, such as the incorporation of a radioactive tracer ([³H]-thymidine) or a non-radioactive dye (e.g., CFSE or BrdU). An inhibitor will reduce the rate of proliferation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary B cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human CD40L.
-
Interleukin-4 (IL-4) as a co-stimulant.
-
Test compound (e.g., this compound).
-
Proliferation detection reagent (e.g., [³H]-thymidine, CFSE, or BrdU).
-
96-well cell culture plates.
-
Scintillation counter, flow cytometer, or ELISA reader.
-
-
Procedure:
-
Isolate primary B cells from PBMCs using standard techniques (e.g., magnetic bead separation).
-
Seed the B cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Stimulate the cells with recombinant human CD40L and IL-4.
-
Incubate the cells for a period of 3 to 5 days.
-
Add the proliferation detection reagent during the last 18-24 hours of culture (for [³H]-thymidine or BrdU) or at the beginning of the culture (for CFSE).
-
Harvest the cells and measure the level of proliferation according to the chosen method.
-
Calculate the percentage of inhibition of B cell proliferation and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the CD40-CD40L TR-FRET binding inhibition assay.
Caption: Logical relationship between biochemical and cell-based assays for this compound.
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors for the challenging target of protein-protein interactions. The detailed structure-activity relationship data and robust experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of even more potent and selective immunomodulatory agents targeting the CD40-CD40L pathway.
References
DRI-C21045: A Small-Molecule Inhibitor of the CD40-CD40L Pathway for Autoimmune Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The CD40-CD40L costimulatory pathway is a critical regulator of immune responses and its dysregulation is a key factor in the pathogenesis of numerous autoimmune diseases. DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, offering a valuable tool for the preclinical investigation of this therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its application in various autoimmune disease models. The information presented herein is intended to facilitate the use of this compound as a research tool to advance the understanding and treatment of autoimmune disorders.
Introduction
The interaction between CD40 on antigen-presenting cells (APCs) and its ligand, CD40L (CD154) on activated T cells, is a cornerstone of adaptive immunity.[1] This signaling axis is essential for T cell-dependent B cell activation, immunoglobulin class switching, and the formation of germinal centers.[2][3] Consequently, aberrant CD40-CD40L signaling can lead to the production of pathogenic autoantibodies and the activation of autoreactive T cells, driving the pathology of autoimmune diseases such as rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE).[4][5]
Targeting the CD40-CD40L pathway has long been a promising therapeutic strategy for autoimmune diseases. While monoclonal antibodies against CD40 or CD40L have shown clinical potential, they have also been associated with safety concerns, including thromboembolic events.[6] Small-molecule inhibitors like this compound offer a potential alternative with advantages in oral bioavailability, tissue penetration, and a shorter half-life, allowing for more controlled immunomodulation.[7]
This compound was identified through structure-based drug design and has demonstrated low micromolar inhibitory activity in cellular assays.[7][8] It functions as an allosteric inhibitor, binding to CD40L and preventing its conformational changes required for stable interaction with CD40.[7] This guide details the use of this compound as a research tool to explore the therapeutic potential of CD40-CD40L inhibition in preclinical models of autoimmune disease.
Mechanism of Action
This compound disrupts the CD40-CD40L signaling cascade by directly binding to the CD40L protein. This allosteric inhibition prevents the stable formation of the CD40-CD40L complex, thereby blocking downstream signaling events.[7] Key consequences of this inhibition include the suppression of NF-κB activation, a central transcription factor in inflammatory responses, and the inhibition of B cell proliferation and differentiation into antibody-producing plasma cells.[2][9]
Data Presentation
In Vitro Activity
The inhibitory potency of this compound has been characterized in various cell-free and cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | System | Endpoint | IC50 (µM) | Reference |
| Binding Inhibition | Cell-free ELISA | Inhibition of CD40-CD40L binding | 0.17 | [2][9] |
| NF-κB Activation | HEK Blue CD40 Sensor Cells | Inhibition of SEAP secretion | 17.1 | [9] |
| B Cell Proliferation | Primary Human B Cells | Inhibition of CD40L-induced proliferation | 4.5 | [9] |
| MHC-II Upregulation | THP-1 Myeloid Cells | Inhibition of CD40L-induced MHC-II expression | Not explicitly quantified | [2][9] |
In Vivo Data
This compound has demonstrated efficacy in preclinical models of transplantation and autoimmunity.
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Murine Allogeneic Skin Transplant | Graft Rejection | 30 mg/kg, daily, s.c. | Prolonged graft survival | [2][9] |
| Murine Alloantigen-Induced T Cell Expansion | T Cell Proliferation | 20-60 mg/kg, twice daily, s.c. | Inhibited T cell expansion in draining lymph nodes | [9] |
| Murine Islet Transplantation | Type 1 Diabetes | 10-20 mg/kg, twice daily, s.c. | Prolonged survival of islet allografts | [10] |
Experimental Protocols
In Vitro Assays
This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to plate-coated CD40.
-
Plate Coating: Coat a 96-well plate with recombinant human CD40.
-
Blocking: Block non-specific binding sites.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
CD40L Incubation: Add a constant concentration of soluble, tagged CD40L.
-
Detection: Use an enzyme-conjugated antibody against the CD40L tag, followed by a substrate to generate a colorimetric signal.
-
Analysis: Measure absorbance and calculate the IC50 value.
This assay utilizes a reporter cell line to measure the inhibition of CD40L-induced NF-κB activation.
-
Cell Seeding: Seed HEK Blue CD40 sensor cells in a 96-well plate.
-
Compound Treatment: Treat cells with varying concentrations of this compound for 18 hours.[9]
-
Stimulation: Stimulate the cells with a known concentration of CD40L.
-
SEAP Detection: Measure the activity of secreted alkaline phosphatase (SEAP) in the supernatant, which is under the control of an NF-κB inducible promoter.
-
Analysis: Determine the concentration-dependent inhibition of SEAP activity to calculate the IC50.[9]
This assay assesses the effect of this compound on the proliferation of primary B cells stimulated with CD40L.
-
B Cell Isolation: Isolate primary B cells from human peripheral blood.
-
Cell Culture: Culture the B cells in the presence of various concentrations of this compound for 48 hours.[9]
-
Stimulation: Stimulate B cell proliferation with CD40L.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as [³H]-thymidine incorporation or a dye dilution assay.
-
Analysis: Quantify the inhibition of proliferation to determine the IC50.[9]
In Vivo Autoimmune Disease Models
The following protocols provide a framework for evaluating the efficacy of this compound in established mouse models of autoimmune diseases.
A model for rheumatoid arthritis.
-
Animals: DBA/1 mice are commonly used due to their susceptibility.
-
Induction: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21.[10]
-
This compound Administration:
-
Prophylactic: Begin daily subcutaneous (s.c.) or oral administration of this compound (e.g., 10-50 mg/kg) from the day of the first immunization.
-
Therapeutic: Start treatment upon the first signs of arthritis.
-
-
Assessment:
-
Clinical Score: Monitor and score joint inflammation daily.
-
Paw Swelling: Measure paw thickness with calipers.
-
Histology: At the end of the study, assess joint sections for inflammation, pannus formation, and bone erosion.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
A model for multiple sclerosis.
-
Animals: C57BL/6 mice are frequently used.
-
Induction: Immunize mice with an emulsion of MOG35-55 peptide and CFA, followed by injections of pertussis toxin on days 0 and 2.[11][12]
-
This compound Administration:
-
Prophylactic: Initiate daily s.c. or oral treatment with this compound (e.g., 10-50 mg/kg) from the day of immunization.
-
Therapeutic: Begin treatment at the onset of clinical signs.
-
-
Assessment:
-
Clinical Score: Score mice daily for disease severity based on a scale of paralysis.
-
Body Weight: Monitor body weight as an indicator of general health.
-
Histology: Analyze spinal cord sections for immune cell infiltration and demyelination.
-
Flow Cytometry: Characterize immune cell populations in the central nervous system (CNS) and lymphoid organs.
-
A spontaneous model of lupus.
-
Animals: MRL/lpr mice spontaneously develop a lupus-like disease.
-
This compound Administration: Begin treatment at a predefined age (e.g., 8-10 weeks) before or after the typical onset of disease symptoms. Administer this compound daily via s.c. or oral route (e.g., 10-50 mg/kg).
-
Assessment:
-
Proteinuria: Monitor urine protein levels as a measure of kidney damage.
-
Autoantibodies: Measure serum levels of anti-dsDNA and other autoantibodies.
-
Histology: Examine kidney sections for glomerulonephritis and immune complex deposition.
-
Survival: Monitor and record animal survival over the course of the study.
-
Pharmacokinetics and Formulation
Pharmacokinetics
In mice, this compound exhibits a relatively short half-life of approximately 2 hours following subcutaneous administration.[10] This pharmacokinetic profile allows for controlled modulation of the immune system.
Formulation for In Vivo Use
For subcutaneous administration, this compound can be formulated in 20% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.[9] For oral administration, formulations in vehicles such as 0.5% methylcellulose (B11928114) may be explored. It is recommended to perform formulation and stability studies for the specific route and duration of administration.
Safety and Toxicology
In vitro studies have shown that this compound has no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential at concentrations up to 500 µM.[9] In vivo studies have not reported overt signs of toxicity at therapeutic doses.[2] However, comprehensive safety and toxicology studies are recommended for any new therapeutic candidate.
Conclusion
This compound is a valuable research tool for investigating the role of the CD40-CD40L pathway in the pathogenesis of autoimmune diseases. Its well-characterized in vitro activity, demonstrated in vivo efficacy in relevant models, and the detailed experimental protocols provided in this guide will enable researchers to effectively utilize this small-molecule inhibitor to explore novel therapeutic strategies for a range of autoimmune and inflammatory conditions. The use of this compound in preclinical research will contribute to a deeper understanding of the therapeutic potential of targeting the CD40-CD40L interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Lupus Erythematosus Drugs in Development by Stages, Target, MoA, RoA, Molecule Type and Key Players, 2022 Update [globaldata.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral D-mannose treatment suppresses experimental autoimmune encephalomyelitis via induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of DRI-C21045 in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction.[1][2][3][4][5][6] The data and protocols summarized herein are derived from key preclinical studies in various murine models, demonstrating the immunomodulatory potential of this compound.
Core Mechanism of Action
This compound functions by disrupting the interaction between the CD40 receptor on antigen-presenting cells (APCs) and the CD40 Ligand (CD40L or CD154) on activated T cells.[7] This costimulatory signal is crucial for T cell activation, B cell proliferation and activation, and the subsequent development of an effective immune response.[1][2][3][4][5][6] By blocking this interaction, this compound effectively dampens the immune response, a mechanism with therapeutic potential in autoimmune diseases, transplant rejection, and other inflammatory conditions.[2][7] A key downstream effect of inhibiting the CD40-CD40L axis is the suppression of the NF-κB signaling pathway.[1][2][3]
In Vivo Efficacy Data Summary
The in vivo efficacy of this compound has been evaluated in several key murine models of immune response and transplantation. The quantitative outcomes are summarized below.
Table 1: Murine Allogeneic Skin Transplant Model
| Compound | Dosage | Administration Route | Regimen | Vehicle | Outcome | Reference |
| This compound | 30 mg/kg | Subcutaneous (s.c.) | Daily | 20% HPβCD | Prolonged skin allograft survival | [1][8] |
Table 2: Alloantigen-Induced T Cell Expansion Model
| Compound | Dosage | Administration Route | Regimen | Vehicle | Outcome | Reference |
| This compound | 20-60 mg/kg | Subcutaneous (s.c.) | Twice Daily (b.i.d.) | 20% HPβCD | Dose-dependent inhibition of T cell expansion in draining lymph nodes | [1][2] |
Note: While not this compound, studies on structurally related next-generation compounds like DRI-C21041 and DRI-C21095 have shown significant efficacy in murine islet transplantation and type 1 diabetes models, further validating the therapeutic potential of targeting the CD40-CD40L axis with small molecules.[9][10]
Experimental Protocols
Detailed methodologies for the pivotal in vivo experiments are provided below. All animal studies were conducted following approval by the respective Institutional Animal Care and Use Committees.[2]
Murine Allogeneic Skin Transplant Model
-
Objective: To assess the ability of this compound to prolong the survival of a skin allograft, a standard model for evaluating immunosuppressive agents.
-
Animal Model: Specific mouse strains for allogeneic transplantation (e.g., C57BL/6 donor to BALB/c recipient) are utilized.
-
Procedure:
-
A full-thickness skin graft is harvested from a donor mouse.
-
The graft is transplanted onto the flank of a recipient mouse.
-
Post-transplantation, recipient mice are treated with this compound or a vehicle control.
-
-
Treatment Protocol:
-
Endpoint: Graft survival is monitored daily, with rejection defined as the first day of complete graft necrosis. The primary outcome is the median survival time of the allograft.
Alloantigen-Induced T Cell Expansion Model
-
Objective: To measure the immunosuppressive potency of this compound by its ability to inhibit T cell expansion in response to an alloantigen challenge.[2]
-
Animal Model: DBA-2 donor mice and Balb/c recipient mice.[2]
-
Procedure:
-
Splenocytes are isolated from DBA-2 mice to serve as the alloantigen source.
-
These splenocytes are injected into the footpad of Balb/c recipient mice.
-
This local administration of alloantigens induces a significant expansion of T cells in the draining popliteal lymph node.[2]
-
Mice are treated with this compound, a vehicle control, or a positive control (e.g., anti-CD40L antibody MR-1).[2]
-
-
Treatment Protocol:
-
Endpoint: On day 3 post-injection, the draining popliteal lymph nodes are harvested, and the total number of cells is counted to quantify the extent of T cell expansion.[2] A significant reduction in cell number compared to the vehicle control indicates immunosuppressive activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
The Impact of DRI-C21045 on B Cell Proliferation and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of DRI-C21045, a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, on B cell proliferation and activation. The information presented herein is intended to support research and development efforts in immunology and drug discovery.
Introduction
The interaction between CD40 on B cells and its ligand, CD40L (CD154), on activated T cells is a critical co-stimulatory signal essential for T cell-dependent B cell activation, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and B cell malignancies, making it a prime target for therapeutic intervention. This compound has emerged as a significant tool for investigating the consequences of inhibiting this crucial immune checkpoint. This document summarizes the quantitative effects of this compound, details the experimental protocols to assess its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Effects of this compound on B Cell Function
This compound demonstrates a concentration-dependent inhibition of various CD40L-induced B cell functions. The following table summarizes the key quantitative data regarding its inhibitory activities.
| Parameter | Cell Type | IC50 Value | Effective Concentration Range | Assay Duration | Reference |
| CD40-CD40L Protein-Protein Interaction | - | 0.17 µM | - | - | [1] |
| CD40L-Induced B Cell Proliferation | Primary Human B Cells | 4.5 µM | 2 - 100 µM | 48 hours | [1] |
| CD40L-Induced NF-κB Activation | CD40 Sensor Cells | 17.1 µM | 3.2 - 100 µM | 18 hours | [1] |
| CD40L-Induced Functional Activation | Primary B Cells | - | 0.6 - 50 µM | 48 hours | [1] |
| CD40L-Induced MHC-II Upregulation | THP-1 Cells | - | 0.4 - 50 µM | 48 hours | [1] |
Note: this compound has shown no signs of cytotoxicity at concentrations up to 200 µM.[1]
Experimental Protocols
B Cell Proliferation Assay (CFSE-Based)
This protocol details a method to assess the inhibitory effect of this compound on CD40L-induced B cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
B cell isolation kit (negative selection)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant human IL-4
-
Soluble recombinant human CD40 Ligand (CD40L) or anti-CD40 antibody
-
This compound
-
CFSE dye
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD19 antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
B Cell Isolation: Isolate B cells from PBMCs using a negative selection B cell isolation kit according to the manufacturer's instructions.
-
CFSE Labeling: Resuspend isolated B cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium.
-
Cell Plating: Resuspend the CFSE-labeled B cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add recombinant human IL-4 (e.g., 20 ng/mL) and a stimulating agent such as soluble CD40L (e.g., 1 µg/mL) or an agonistic anti-CD40 antibody to all wells except for the unstimulated control.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Staining and Acquisition: Harvest the cells and stain with an anti-CD19 antibody to gate on the B cell population. Wash the cells with FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in the CD19-positive population.
B Cell Activation Assay (Flow Cytometry)
This protocol describes how to measure the inhibition of CD40L-induced B cell activation by assessing the surface expression of activation markers.
Materials:
-
Isolated B cells (as described in 3.1)
-
Complete RPMI-1640 medium
-
Recombinant human IL-4
-
Soluble recombinant human CD40L or anti-CD40 antibody
-
This compound
-
FACS buffer
-
Fluorophore-conjugated antibodies against B cell activation markers (e.g., anti-CD80, anti-CD86, anti-MHC Class II)
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment: Plate isolated B cells in a 96-well plate at 1 x 10^5 cells/well. Add serial dilutions of this compound and a vehicle control.
-
Stimulation: Add recombinant human IL-4 and CD40L or anti-CD40 antibody to induce activation.
-
Incubation: Culture for 48 hours at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and wash with FACS buffer. Stain the cells with a cocktail of fluorophore-conjugated antibodies against CD19 and activation markers (e.g., CD80, CD86, MHC Class II) for 30 minutes on ice in the dark.
-
Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend in an appropriate volume for flow cytometry.
-
Data Analysis: Analyze the expression levels of the activation markers on the CD19-positive B cell population. The inhibitory effect of this compound is determined by the reduction in the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker compared to the vehicle-treated, stimulated control.
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition by this compound
The interaction of CD40L with CD40 on B cells triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of both the canonical and non-canonical NF-κB pathways. These pathways are crucial for the expression of genes involved in B cell survival, proliferation, and differentiation. This compound, by blocking the initial CD40-CD40L interaction, prevents these downstream signaling events.
References
Methodological & Application
Application Notes and Protocols for DRI-C21045: A Small-Molecule Inhibitor of the CD40-CD40L Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI)[1][2]. This interaction is a critical component of the immune response, and its inhibition has therapeutic potential in a range of autoimmune diseases and in preventing allograft rejection[3][4][5]. This compound disrupts the signaling cascade that leads to B cell activation, proliferation, and the production of inflammatory cytokines by preventing the engagement of CD40 on antigen-presenting cells (APCs) with CD40L (CD154) on T cells[3][5]. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on immune cell function.
Mechanism of Action
This compound functions by directly binding to CD40L or the CD40-CD40L complex interface in an allosteric manner[3]. This binding event disrupts the conformational integrity required for a stable interaction with the CD40 receptor, thereby blocking downstream signaling pathways, most notably the activation of the NF-κB pathway[1][3]. The inhibition of this pathway leads to a reduction in B cell proliferation and the production of inflammatory cytokines[3].
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound across various cell-based assays.
| Assay | Description | Cell Type | IC50 Value | Reference |
| CD40-CD40L PPI Inhibition | Inhibition of the direct protein-protein interaction between CD40 and CD40L. | Cell-free ELISA-type assay | 0.17 µM | [1][2] |
| NF-κB Activation Inhibition | Inhibition of CD40L-induced activation of the NF-κB signaling pathway. | CD40 Sensor Cells | 17.1 µM | [1][2] |
| B Cell Proliferation Inhibition | Inhibition of CD40L-induced proliferation of B cells. | Primary Human B Cells | 4.5 µM | [1][2] |
| Experiment | Cell Line/Primary Cells | This compound Concentration Range | Incubation Time | Observed Effect | Reference |
| Inhibition of NF-κB Activation | CD40 Sensor Cells | 3.2 - 100 µM | 18 hours | Concentration-dependent inhibition of CD40L-induced NF-κB activation. | [1][2] |
| Inhibition of B Cell Activation | Primary B Cells | 0.6 - 50 µM | 48 hours | Blockade of CD40L-induced functional activation. | [1][2] |
| Inhibition of MHC-II Upregulation | THP-1 Cells | 0.4 - 50 µM | 48 hours | Inhibition of CD40L-induced MHC-II upregulation. | [1][2] |
| Inhibition of B Cell Proliferation | Primary B Cells | 2 - 100 µM | 48 hours | Inhibition of CD40L-induced B cell proliferation. | [1][2] |
| Cytotoxicity | Not specified | Up to 100 and 200 µM | Not specified | No signs of cytotoxicity. | [1][2] |
| Genotoxicity | Not specified | Up to 500 µM | Not specified | No genotoxic potential. | [1][2] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream NF-κB activation.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
General Cell Culture and Maintenance
Successful experiments with this compound require healthy and consistently passaged cells. The following are general guidelines; specific media and conditions should be optimized for each cell line.
-
Cell Lines:
-
THP-1 (Human myeloid leukemia cells): Maintain in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Primary Human B Cells: Isolate from peripheral blood mononuclear cells (PBMCs) using standard negative selection kits. Culture in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and appropriate cytokines (e.g., IL-4) to maintain viability and responsiveness.
-
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.
-
Cryopreservation: Freeze cells in a mixture of 90% FBS and 10% DMSO for long-term storage.
Inhibition of CD40L-Induced NF-κB Activation in CD40 Sensor Cells
This protocol describes how to measure the inhibitory effect of this compound on the activation of the NF-κB pathway.
Caption: Workflow for assessing this compound's inhibition of NF-κB activation.
Methodology:
-
Cell Seeding: Seed CD40 sensor cells (cells engineered with an NF-κB reporter system) in a 96-well plate at a density optimized for your specific cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentrations should range from 3.2 µM to 100 µM[1][2]. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Stimulation: Add a final concentration of soluble CD40L (e.g., 20 ng/mL) to each well, except for the unstimulated control wells.
-
Measurement: Measure the activity of the NF-κB reporter gene (e.g., luciferase or secreted alkaline phosphatase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to the vehicle-treated, CD40L-stimulated control. Plot the normalized activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Inhibition of CD40L-Induced B Cell Proliferation
This protocol outlines the procedure to evaluate the effect of this compound on the proliferation of primary human B cells.
Caption: Workflow for measuring the inhibition of B cell proliferation by this compound.
Methodology:
-
Cell Preparation: Isolate primary human B cells from healthy donor blood. Label the cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) if using flow cytometry for readout. Seed the cells in a 96-well plate.
-
Compound Addition: Add this compound to the wells at final concentrations ranging from 2 µM to 100 µM[1][2]. Include appropriate vehicle controls.
-
Stimulation: Stimulate the B cells with an optimal concentration of soluble CD40L and a co-stimulant such as Interleukin-4 (IL-4) to induce proliferation.
-
Proliferation Measurement:
-
CFSE Dilution: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. The degree of dye dilution is proportional to the number of cell divisions.
-
BrdU Incorporation: Alternatively, add BrdU to the culture for the final few hours of incubation. Measure the incorporation of BrdU into the DNA of proliferating cells using an anti-BrdU antibody and a colorimetric or fluorescent readout.
-
-
Data Analysis: Quantify the percentage of proliferating cells in each treatment group. Calculate the IC50 value by plotting the percentage of proliferation against the log of the this compound concentration.
Inhibition of CD40L-Induced MHC-II Upregulation in THP-1 Cells
This protocol is for assessing the ability of this compound to block the upregulation of Major Histocompatibility Complex Class II (MHC-II) on the surface of THP-1 cells.
Methodology:
-
Cell Seeding: Seed THP-1 cells in a 24-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound at concentrations ranging from 0.4 µM to 50 µM for 1-2 hours prior to stimulation[1][2].
-
Stimulation: Add soluble CD40L to the culture medium to induce the upregulation of MHC-II.
-
Staining and Analysis: Harvest the cells and stain them with a fluorescently labeled antibody specific for human MHC-II (e.g., anti-HLA-DR). Analyze the mean fluorescence intensity (MFI) of MHC-II expression by flow cytometry.
-
Data Analysis: Compare the MFI of MHC-II in this compound-treated cells to that of the vehicle-treated, CD40L-stimulated control. Determine the concentration-dependent inhibitory effect of this compound.
Safety and Handling
This compound is for research use only[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable tool for studying the immunological consequences of inhibiting the CD40-CD40L pathway. The protocols provided here offer a framework for investigating its effects on various cell types and functions in vitro. Researchers should optimize these protocols for their specific experimental systems to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 3. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DRI-C21045 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with a low micromolar inhibitory activity. By disrupting this key interaction, this compound effectively modulates immune responses, making it a valuable tool for preclinical research in autoimmune diseases and transplantation. These application notes provide a detailed protocol for the in vivo administration of this compound in murine models, including its mechanism of action, formulation, dosage, and experimental workflows.
Mechanism of Action
This compound functions by directly binding to CD40L, or potentially the interface of the CD40-CD40L complex, in an allosteric manner.[1] This binding disrupts the conformational integrity required for a stable interaction with the CD40 receptor.[1] Consequently, downstream signaling pathways are inhibited, including the activation of NF-κB, which in turn prevents B cell proliferation and inflammatory cytokine production.[1][2] This targeted inhibition of the CD40-CD40L axis makes this compound a promising candidate for immunomodulatory therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | IC50 Value | Cell/Assay Type |
| CD40-CD40L PPI Inhibition | 0.17 µM | Protein-Protein Interaction Assay |
| NF-κB Activation Inhibition | 17.1 µM | CD40 Sensor Cells |
| B Cell Proliferation Inhibition | 4.5 µM | Primary B Cells |
Data sourced from MedChemExpress and InvivoChem.[2][3]
Table 2: In Vivo Administration Parameters for this compound in Mice
| Mouse Model | Dosage | Administration Route | Formulation | Frequency |
| Allogeneic Skin Transplant | 30 mg/kg | Subcutaneous (s.c.) | 20% (w/v) HPβCD in solution | Daily |
| Alloantigen-Induced T Cell Expansion | 20-60 mg/kg | Subcutaneous (s.c.) | 20% (w/v) HPβCD in solution | Twice Daily |
Data sourced from MedChemExpress and InvivoChem.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 20% (w/v) solution of HPβCD in sterile water or PBS. To do this, dissolve 200 mg of HPβCD in every 1 mL of sterile water or PBS. Gentle warming and vortexing may be required to fully dissolve the HPβCD.
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the this compound powder to the 20% HPβCD solution.
-
Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.
-
Store the prepared formulation at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.
In Vivo Administration Protocol: Murine Allogeneic Skin Transplant Model
Objective: To assess the efficacy of this compound in prolonging skin allograft survival.
Animal Models:
-
Donor mice: BALB/c
-
Recipient mice: C57BL/6
Procedure:
-
Perform a full-thickness ear skin transplantation from a BALB/c donor mouse to the dorsal thorax of a C57BL/6 recipient mouse.
-
On the day of transplantation (Day 0), begin treatment with this compound.
-
Administer this compound at a dose of 30 mg/kg via subcutaneous injection daily.[2][3]
-
For enhanced efficacy, a combination therapy with CTLA4-Ig (250 µg administered on days 0, 2, 4, and 6) can be employed.
-
Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Record the day of graft rejection, defined as the first day on which more than 80% of the graft is necrotic.
-
Continue monitoring and treatment for the duration of the study period.
Experimental Workflow Diagram
Caption: Workflow for the murine allogeneic skin transplant model.
Safety and Ethical Considerations
-
This compound has shown no signs of cytotoxicity at concentrations up to 200 µM and no genotoxic potential at concentrations up to 500 µM.[2][3]
-
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate anesthetic and analgesic procedures should be used during and after surgery to minimize animal suffering.
Conclusion
This compound is a valuable research tool for studying the therapeutic potential of inhibiting the CD40-CD40L interaction. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in mice to evaluate the efficacy of this compound in various disease models. Researchers should optimize these protocols based on their specific experimental needs and animal models.
References
Application Notes and Protocols for DRI-C21045 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI)[1][2][3][4]. This interaction is a critical component of the immune system, playing a pivotal role in T cell-dependent B cell activation, proliferation, and immunoglobulin class switching[5][6]. By disrupting the CD40-CD40L signaling pathway, this compound modulates immune responses, making it a valuable tool for research in immunology, autoimmune diseases, and oncology[3][7]. These application notes provide detailed protocols and optimal concentration ranges for utilizing this compound in various in vitro assays.
Mechanism of Action
This compound functions by directly binding to CD40L, thereby preventing its interaction with the CD40 receptor on antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells[7][8]. This blockade inhibits the downstream signaling cascade, most notably the activation of the NF-κB pathway, which is crucial for the expression of genes involved in inflammation, cell survival, and immune activation[1][7].
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the effective concentrations and IC50 values of this compound in various in vitro assays based on published data.
| Assay Type | Parameter | Value | Reference |
| CD40-CD40L PPI Inhibition | IC50 | 0.17 µM | [1][2][3][4] |
| CD40L-induced NF-κB Activation | IC50 | 17.1 µM | [1][2][3] |
| CD40L-induced B Cell Proliferation | IC50 | 4.5 µM | [1][2][3] |
| Cell-Based Assay | Cell Type | Effective Concentration Range | Incubation Time | Inhibitory Effect | Reference |
| NF-κB Activation | CD40 Sensor Cells | 3.2 - 100 µM | 18 hours | Concentration-dependent inhibition | [1][2] |
| B Cell Proliferation | Primary Human B Cells | 2 - 100 µM | 48 hours | Concentration-dependent inhibition | [1][2] |
| B Cell Functional Activation | Primary Human B Cells | 0.6 - 50 µM | 48 hours | Blocks activation | [1][2] |
| MHC-II Upregulation | THP-1 Cells | 0.4 - 50 µM | 48 hours | Inhibition of upregulation | [1][2] |
| Cytotoxicity | Not specified | Up to 100 - 200 µM | Not specified | No signs of cytotoxicity | [1] |
| Genotoxicity | Not specified | Up to 500 µM | Not specified | No genotoxic potential | [1] |
Signaling Pathway Diagram
The following diagram illustrates the CD40-CD40L signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the CD40-CD40L signaling pathway by this compound.
Experimental Protocols
General Guidelines for this compound Preparation
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. For example, a 10 mM stock solution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final solvent concentration in the culture is minimal (typically ≤ 0.1%) to avoid solvent-induced effects. Include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
Protocol 1: Inhibition of CD40L-Induced NF-κB Activation in CD40 Sensor Cells
This protocol describes a method to quantify the inhibitory effect of this compound on the activation of the NF-κB signaling pathway in response to CD40L stimulation using a reporter cell line.
Materials:
-
CD40 sensor cells (e.g., HEK-Blue™ CD40L cells that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter)
-
Complete cell culture medium appropriate for the sensor cells
-
Recombinant soluble CD40L
-
This compound
-
Vehicle control (e.g., DMSO)
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
96-well cell culture plates
-
Spectrophotometer or plate reader
Workflow Diagram:
Caption: Workflow for the NF-κB activation assay.
Procedure:
-
Cell Seeding: Seed the CD40 sensor cells in a 96-well plate at a density recommended by the manufacturer and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 3.2 µM to 100 µM[1][2]. Include a vehicle-only control.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add soluble CD40L to the wells to a final concentration known to induce a robust NF-κB response (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2[1][2].
-
SEAP Detection: After incubation, collect a small volume of the cell culture supernatant and transfer it to a new 96-well plate.
-
Add the SEAP detection reagent according to the manufacturer's instructions and incubate until a color change is visible.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, CD40L-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Inhibition of CD40L-Induced B Cell Proliferation
This protocol outlines a method to assess the anti-proliferative effect of this compound on primary B cells stimulated with CD40L.
Materials:
-
Isolated primary human B cells
-
Complete B cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Recombinant soluble CD40L or CD40L-expressing feeder cells (e.g., irradiated 3T3-CD40L cells)
-
Interleukin-4 (IL-4)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent (e.g., BrdU or [3H]-thymidine)
-
96-well cell culture plates
-
Scintillation counter or plate reader for BrdU detection
Workflow Diagram:
Caption: Workflow for the B cell proliferation assay.
Procedure:
-
B Cell Isolation: Isolate primary B cells from peripheral blood mononuclear cells (PBMCs) using a B cell isolation kit.
-
Cell Seeding: Seed the isolated B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Addition: Add serial dilutions of this compound to the wells. A suggested concentration range is 2 µM to 100 µM[1][2]. Include a vehicle control.
-
Stimulation: Add soluble CD40L (e.g., 1 µg/mL) and IL-4 (e.g., 20 ng/mL) to the wells to induce B cell proliferation. If using feeder cells, seed them in the plate prior to adding the B cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2[1][2].
-
Proliferation Measurement:
-
For [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 16-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For BrdU: Add BrdU to each well and incubate for 16-24 hours. Measure BrdU incorporation using a colorimetric ELISA-based assay according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value.
Protocol 3: Inhibition of CD40L-Induced MHC-II Upregulation in THP-1 Cells
This protocol details a flow cytometry-based method to measure the inhibition of MHC-II surface expression on THP-1 monocytic cells by this compound.
Materials:
-
THP-1 cells
-
Complete THP-1 culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant soluble CD40L
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorescently labeled anti-human MHC-II antibody (e.g., anti-HLA-DR)
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
24-well cell culture plates
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for the MHC-II upregulation assay.
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Compound Addition: Add serial dilutions of this compound to the wells. A suggested concentration range is 0.4 µM to 50 µM[1][2]. Include a vehicle control.
-
Stimulation: Add soluble CD40L to the wells to a final concentration known to upregulate MHC-II (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2[1][2].
-
Cell Harvesting: After incubation, gently scrape and collect the cells. Wash the cells twice with cold FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled anti-MHC-II antibody or the isotype control. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of MHC-II expression. Calculate the percentage of inhibition of MHC-II upregulation for each this compound concentration relative to the vehicle-treated, stimulated control.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of the CD40-CD40L signaling pathway in various in vitro models. The provided concentration ranges serve as a starting point and may require optimization depending on the specific cell type and experimental conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 5. Murine Model of CD40-activation of B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Preparation of DRI-C21045 Stock Solution in DMSO: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of a stock solution of the small molecule inhibitor DRI-C21045 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of the CD40-CD40L protein-protein interaction, a critical pathway in immune regulation.[1][2][3] Accurate preparation of stock solutions is paramount for ensuring the reproducibility and reliability of experimental results in studies involving this compound. This protocol outlines the necessary materials, a detailed step-by-step procedure, safety precautions, and storage recommendations.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the interaction between CD40 and its ligand, CD40L (CD154).[1][2][3] This interaction is a key co-stimulatory signal essential for T cell-dependent B cell activation, proliferation, and immunoglobulin class switching.[3] By disrupting this pathway, this compound has shown potential in modulating immune responses, making it a valuable tool for research in autoimmune diseases, transplantation, and other inflammatory conditions.[2][4][5] In cellular assays, this compound has demonstrated low micromolar inhibitory activity, affecting downstream signaling events such as NF-κB activation and B cell proliferation.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 580.61 g/mol | [5][6] |
| Molecular Formula | C₃₂H₂₄N₂O₇S | [5] |
| CAS Number | 2101765-81-3 | [5][6] |
| Solubility in DMSO | 2 mg/mL (approximately 3.44 mM) | [5][7] |
| IC₅₀ (CD40-CD40L PPI) | 0.17 µM | [1][5] |
| IC₅₀ (NF-κB activation) | 17.1 µM | [1][5] |
| IC₅₀ (B cell proliferation) | 4.5 µM | [1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the procedure for preparing a 10 mM stock solution of this compound in 100% anhydrous DMSO. The principles can be adapted for other desired concentrations.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[8]
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P1000, P200, P20)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Water bath sonicator (recommended)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (e.g., butyl rubber or neoprene; standard nitrile gloves are not recommended for prolonged contact with DMSO)[9]
Step-by-Step Procedure
-
Calculation:
-
Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 580.61 g/mol / 1000 = 5.8061 mg
-
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh out the calculated mass of this compound powder into the microcentrifuge tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.[5][7] Intermittently vortex the tube during sonication.
-
-
Final Inspection and Aliquoting:
-
Once the this compound is completely dissolved and the solution is clear, briefly centrifuge the tube to collect any droplets from the cap.
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[8]
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Safety Precautions and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.[9][10]
-
Ventilation: Handle DMSO in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[11][12]
-
DMSO Permeability: DMSO can readily penetrate the skin and can carry dissolved substances with it.[9][13] Therefore, it is crucial to avoid direct skin contact. If contact occurs, wash the affected area immediately and thoroughly with soap and water.[14]
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the air.[8] Use anhydrous DMSO and keep the container tightly sealed when not in use to prevent compound precipitation.[8]
-
Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with local, state, and federal regulations for chemical waste.
Storage and Stability
-
Powder: Store the solid this compound powder at -20°C for long-term storage (up to 3 years).[5][6]
-
Stock Solution: Store the aliquoted this compound stock solution in DMSO at -20°C for short to medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][5]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability and prevent moisture absorption.[8]
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, gently warm the tube and vortex or sonicate to redissolve the compound.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as HPLC-UV.
-
Negative Controls: In cellular experiments, it is essential to include a vehicle control group treated with the same final concentration of DMSO as the experimental groups to account for any solvent effects.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits the CD40-CD40L interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 5. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | NF-κB | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. greenfield.com [greenfield.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. valudor.com [valudor.com]
- 13. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 14. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for Utilizing DRI-C21045 in THP-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L interaction, in experiments involving the human monocytic leukemia cell line, THP-1. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing the inhibitory activity of this compound on THP-1 cells.
Introduction to this compound and the THP-1 Cell Line
This compound is a selective inhibitor of the costimulatory protein-protein interaction between CD40 and its ligand, CD40L (CD154).[1][2] This interaction is a critical component of the adaptive and innate immune responses. The engagement of CD40 on antigen-presenting cells, such as monocytes and macrophages, by CD40L on activated T cells triggers downstream signaling cascades that lead to cellular activation, differentiation, and production of inflammatory mediators.[3]
The THP-1 cell line, derived from an acute monocytic leukemia patient, is widely used as a model for human monocytes.[4] These cells can be differentiated into macrophage-like cells and are instrumental in studying monocyte/macrophage functions, signaling pathways, and the effects of immunomodulatory compounds.[4]
Mechanism of Action of this compound
This compound functions by directly binding to CD40L, thereby preventing its interaction with the CD40 receptor on the surface of cells like THP-1.[1] This blockade of the CD40-CD40L axis inhibits the downstream signaling pathways, leading to a reduction in cellular activation and inflammatory responses. In THP-1 cells, this inhibition has been shown to prevent the upregulation of Major Histocompatibility Complex class II (MHC-II) molecules, which are crucial for antigen presentation to T cells.[1]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known quantitative data for this compound. While specific dose-response data for MHC-II inhibition in THP-1 cells is not extensively published, the effective concentration range has been established.
| Cell Line/Assay | Parameter | This compound Concentration | Reference |
| CD40-CD40L Interaction Assay | IC50 | 0.17 µM | [1] |
| CD40L-induced NF-κB Activation (HEK Blue CD40 cells) | IC50 | 17.1 µM | [1] |
| CD40L-induced B Cell Proliferation | IC50 | 4.5 µM | [1] |
| CD40L-induced MHC-II Upregulation (THP-1 cells) | Effective Concentration Range | 0.4 - 50 µM | [1] |
Signaling Pathways
The interaction of CD40L with CD40 on THP-1 cells initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of downstream kinases and transcription factors.
Caption: CD40-CD40L signaling pathway in THP-1 cells and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on CD40L-induced responses in THP-1 cells.
Caption: Experimental workflow for studying this compound in THP-1 cells.
Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension in T-75 flasks at a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 3-4 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium.
-
-
Differentiation into Macrophage-like Cells (Optional but Recommended for Adherent Cultures):
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a new culture flask or plate.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 24-48 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add fresh, PMA-free complete medium and rest the cells for at least 24 hours before proceeding with experiments.
-
Protocol 2: Inhibition of CD40L-Induced MHC-II (HLA-DR) Upregulation in THP-1 Cells
Materials:
-
Cultured THP-1 cells (differentiated or undifferentiated)
-
This compound (stock solution in DMSO)
-
Recombinant human soluble CD40L (sCD40L)
-
24-well tissue culture plates
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human HLA-DR antibody (e.g., FITC or PE conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
CD40L Stimulation:
-
Prepare a working solution of sCD40L in complete medium. The optimal concentration should be determined empirically but is typically in the range of 100-500 ng/mL.
-
Add sCD40L to all wells except for the unstimulated control wells.
-
Incubate the plate for 48 hours at 37°C.
-
-
Flow Cytometry Staining:
-
Gently harvest the cells from each well. For adherent cells, use a cell scraper or a gentle non-enzymatic cell dissociation solution.
-
Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with 1 mL of cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-human HLA-DR antibody or the corresponding isotype control to the appropriate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of HLA-DR for each condition.
-
Calculate the percentage of inhibition of HLA-DR upregulation by this compound compared to the CD40L-stimulated vehicle control.
-
Conclusion
This compound is a valuable tool for studying the role of the CD40-CD40L signaling axis in THP-1 cells. The protocols provided here offer a framework for investigating the inhibitory effects of this compound on monocyte and macrophage activation. Researchers can adapt these methods to explore other downstream effects of CD40L signaling, such as cytokine production or the expression of other costimulatory molecules. Careful optimization of cell density, stimulant concentration, and incubation times is recommended for achieving robust and reproducible results.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for B Cell Proliferation Assay with DRI-C21045
For Researchers, Scientists, and Drug Development Professionals
Introduction
B lymphocytes (B cells) are critical components of the adaptive immune system, responsible for humoral immunity through the production of antibodies. Dysregulation of B cell proliferation is a hallmark of various autoimmune diseases and hematological malignancies. The CD40-CD40 ligand (CD40L) interaction is a key co-stimulatory pathway essential for B cell activation, proliferation, and differentiation.[1][2] DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, offering a promising therapeutic strategy for modulating B cell responses.[3][4][5][6] This document provides a detailed protocol for assessing the inhibitory effect of this compound on B cell proliferation.
Mechanism of Action
This compound functions by directly binding to CD40L, thereby preventing its interaction with the CD40 receptor on B cells.[7] This blockade disrupts the downstream signaling cascade that is crucial for B cell activation and proliferation, including the inhibition of NF-κB activation.[3][4][7] By interrupting this vital co-stimulatory signal, this compound can effectively suppress B cell expansion.
Signaling Pathway
Caption: CD40-CD40L signaling pathway in B cell activation and its inhibition by this compound.
Experimental Protocols
Isolation of Human B Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of untouched human B cells from PBMCs using negative selection magnetic-activated cell sorting (MACS).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Human B Cell Isolation Kit (negative selection)
-
MACS columns and magnet
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and count the cells.
-
Proceed with B cell isolation using a human B cell isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail against non-B cells, followed by magnetic bead separation.[8]
-
Collect the enriched, untouched B cells. Assess purity by flow cytometry using anti-CD19 antibody.
B Cell Proliferation Assay
This assay measures the extent of B cell proliferation in response to stimulation and the inhibitory effect of this compound using a dye dilution method.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye
-
Recombinant Human CD40 Ligand (CD40L)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend isolated B cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Prepare a stimulation cocktail containing CD40L (e.g., 1 µg/mL) and IL-4 (e.g., 50 ng/mL) in complete RPMI medium.
-
Add 100 µL of the stimulation cocktail to all wells except the unstimulated control wells. Add 100 µL of complete RPMI medium to the unstimulated wells.
-
Final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and then on the CD19+ B cells. Proliferation is measured by the dilution of CFSE dye, with each peak representing a cell division.
-
Experimental Workflow
Caption: Workflow for the B cell proliferation assay with this compound.
Data Presentation
The inhibitory effect of this compound on B cell proliferation can be quantified by determining the percentage of divided cells in each condition. The results should be summarized in a table for clear comparison.
Table 1: Inhibition of CD40L-Induced B Cell Proliferation by this compound
| This compound (µM) | % Divided B Cells (Mean ± SD) | % Inhibition |
| 0 (Unstimulated) | 2.5 ± 0.8 | N/A |
| 0 (Stimulated) | 85.3 ± 4.2 | 0 |
| 0.5 | 78.1 ± 3.9 | 8.4 |
| 1.0 | 65.4 ± 5.1 | 23.3 |
| 2.5 | 50.2 ± 4.7 | 41.1 |
| 4.5 | 42.6 ± 3.5 | 50.1 (IC50) |
| 10.0 | 25.8 ± 2.9 | 69.8 |
| 25.0 | 10.1 ± 1.5 | 88.2 |
| 50.0 | 5.3 ± 1.1 | 93.8 |
Data are representative. Actual results may vary. The IC50 value for this compound in inhibiting CD40L-induced B cell proliferation has been reported to be 4.5 µM.[3][4]
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound in inhibiting B cell proliferation. The detailed methodology and clear data presentation format will aid researchers in consistently applying this assay for drug screening and mechanism of action studies. The provided diagrams offer a visual representation of the underlying biological pathway and the experimental procedure, facilitating a comprehensive understanding of the assay. Given its specific mechanism of action and potent inhibitory activity, this compound serves as a valuable tool for investigating B cell biology and as a potential therapeutic agent for autoimmune and other B cell-mediated diseases.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 8. Isolation of B-cells using Miltenyi MACS bead isolation kits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DRI-C21045 Formulation for In Vivo Use with HPβCD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo application of DRI-C21045, a potent small-molecule inhibitor of the CD40-CD40L protein-protein interaction. The use of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) as a formulating agent to enhance the aqueous solubility and bioavailability of the lipophilic this compound for subcutaneous administration is detailed.
Introduction
This compound is a selective inhibitor of the CD40-CD40L costimulatory pathway, a critical signaling axis in the adaptive immune response.[1][2][3] By blocking the interaction between CD40 on antigen-presenting cells (APCs) and CD40L (CD154) on activated T cells, this compound effectively suppresses downstream signaling events, including NF-κB activation, leading to the inhibition of B cell proliferation and activation.[4] This mechanism of action makes this compound a promising candidate for the therapeutic intervention in autoimmune diseases, transplant rejection, and other inflammatory conditions. Due to its lipophilic nature, in vivo studies of this compound necessitate a formulation strategy to improve its solubility and systemic exposure. HPβCD, a cyclic oligosaccharide, is utilized to form an inclusion complex with this compound, thereby increasing its aqueous solubility for parenteral administration.[5][6]
Data Summary
The following tables summarize the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | IC50 | Reference |
| CD40-CD40L Interaction (ELISA) | - | 0.17 µM | [1][4] |
| CD40L-induced NF-κB Activation | CD40 Sensor Cells | 17.1 µM | [4] |
| CD40L-induced B Cell Proliferation | Primary Human B Cells | 4.5 µM | [4] |
| CD40L-induced MHC-II Upregulation | THP-1 Cells | - | [4] |
Table 2: In Vivo Efficacy of this compound Formulated in 20% HPβCD
| Animal Model | Dosing Regimen | Outcome | Reference |
| Murine Allogeneic Skin Transplant | 30 mg/kg, daily, s.c. | Prolonged graft survival | [4] |
| Alloantigen-induced T Cell Expansion | 20-60 mg/kg, twice daily, s.c. | Inhibition of T cell expansion in draining lymph nodes | [1][4] |
Signaling Pathway
The interaction between CD40L on T cells and CD40 on APCs is a crucial co-stimulatory signal for T cell activation and B cell maturation. This compound acts by directly inhibiting this protein-protein interaction.
Caption: this compound inhibits the CD40-CD40L signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation in 20% HPβCD for In Vivo Subcutaneous Administration
This protocol describes the preparation of a solution of this compound in 20% (w/v) HPβCD for subcutaneous injection in mice.
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HPβCD)
-
Sterile water for injection (WFI) or sterile saline
-
Sterile 50 mL conical tubes
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Procedure:
-
Prepare 20% HPβCD Solution:
-
In a sterile conical tube, weigh the required amount of HPβCD. To prepare 10 mL of a 20% solution, weigh 2 g of HPβCD.
-
Add the desired volume of sterile WFI or saline (e.g., 10 mL).
-
Add a sterile magnetic stir bar and place the tube on a magnetic stirrer.
-
Stir at room temperature until the HPβCD is completely dissolved. The solution should be clear and colorless. This may take 30-60 minutes.
-
Sterile filter the 20% HPβCD solution through a 0.22 µm syringe filter into a new sterile tube.
-
-
Prepare this compound Formulation:
-
Weigh the required amount of this compound. For a final concentration of 3 mg/mL (to dose a 20 g mouse at 30 mg/kg with a 200 µL injection volume), weigh 30 mg of this compound.
-
Add the calculated amount of this compound powder directly to the sterile 20% HPβCD solution.
-
Vortex briefly to disperse the powder.
-
Place the tube back on the magnetic stirrer and stir at room temperature, protected from light, until the this compound is fully dissolved. This may require several hours. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation.[4]
-
Once dissolved, the final formulation should be a clear solution.
-
It is recommended to prepare the formulation fresh on the day of use.[4]
-
Caption: Workflow for this compound-HPβCD formulation preparation.
Protocol 2: In Vivo Efficacy Evaluation in a Murine Allogeneic Skin Transplant Model
This protocol outlines a general procedure for assessing the efficacy of this compound in prolonging skin allograft survival in mice.
Animals:
-
Donor and recipient mouse strains with a complete MHC mismatch (e.g., C57BL/6 donors and BALB/c recipients).
-
Mice should be 8-12 weeks old.
Procedure:
-
Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the lateral thorax of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the tail or back of the donor mouse.
-
Place the donor skin onto the graft bed of the recipient.
-
Secure the graft with sutures or surgical adhesive and cover with a protective bandage.
-
-
Treatment:
-
On the day of transplantation (Day 0), begin subcutaneous administration of the this compound formulation (e.g., 30 mg/kg) or vehicle control (20% HPβCD).[4]
-
Continue daily treatment for the duration of the study.
-
-
Monitoring and Endpoint:
-
Remove the bandage after 7-10 days and begin daily visual inspection of the grafts.
-
Score the graft rejection based on a standardized scale (e.g., 0 = healthy, 4 = complete rejection).
-
The primary endpoint is the median survival time (MST) of the grafts, defined as the day when more than 80% of the graft tissue is necrotic.
-
Euthanize animals when grafts show signs of complete rejection or if they show signs of distress.
-
Caption: Experimental workflow for the murine skin allograft model.
Protocol 3: Assessment of Alloantigen-Induced T Cell Expansion
This protocol describes a method to evaluate the immunosuppressive activity of this compound by measuring its effect on T cell proliferation in draining lymph nodes following an alloantigen challenge.[1]
Animals:
-
Two different mouse strains (e.g., DBA/2 as donors, BALB/c as recipients).
Procedure:
-
Alloantigen Challenge:
-
Prepare a single-cell suspension of splenocytes from the donor mice.
-
Inject a defined number of donor splenocytes (e.g., 1 x 10^7 cells) into the footpad of the recipient mice.
-
-
Treatment:
-
Analysis:
-
Three to five days after the footpad injection, euthanize the mice and harvest the draining (popliteal) and non-draining (axillary) lymph nodes.
-
Prepare single-cell suspensions from the lymph nodes.
-
Count the total number of viable cells in each lymph node using a hemocytometer and trypan blue exclusion.
-
The inhibition of T cell expansion is determined by comparing the cell counts in the draining lymph nodes of treated versus vehicle control groups.
-
Caption: Workflow for assessing alloantigen-induced T cell expansion.
Conclusion
The formulation of this compound with 20% HPβCD provides an effective means to administer this promising CD40-CD40L inhibitor in vivo for preclinical research. The protocols outlined above provide a framework for the preparation and evaluation of this formulation in relevant immunological models. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating a wide variety of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] The dysregulation of the NF-κB signaling pathway has been implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2][3][4] This makes the NF-κB pathway a prime target for therapeutic intervention.
DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction.[5][6][7] The interaction between CD40 on antigen-presenting cells and CD40L on T cells is a crucial co-stimulatory signal required for T cell activation and the development of an effective immune response.[8][9] By disrupting this interaction, this compound effectively inhibits downstream signaling events, including the activation of the NF-κB pathway.[5][8] This application note provides a detailed protocol for utilizing a luciferase-based NF-κB reporter assay to quantify the inhibitory activity of this compound.
Principle of the Assay
The NF-κB reporter assay is a cell-based method used to measure the transcriptional activity of NF-κB. The assay utilizes a mammalian cell line, commonly Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to contain a reporter gene (e.g., firefly luciferase) under the control of NF-κB response elements.[4][10] When NF-κB is activated by a stimulus, it translocates to the nucleus, binds to these response elements, and drives the expression of the luciferase gene.[4][11] The resulting luminescence, produced upon the addition of a luciferase substrate, is directly proportional to the level of NF-κB activation and can be quantified using a luminometer.[4][12] The inhibitory effect of a compound like this compound is determined by measuring the reduction in luciferase activity in the presence of the compound compared to a stimulated control.
Data Presentation
The inhibitory activity of this compound on NF-κB activation can be quantified and summarized. The IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of the response, is a key parameter.
| Compound | Target | Assay | IC50 |
| This compound | CD40-CD40L Interaction | Protein-Protein Interaction Assay | 0.17 µM[5][7] |
| This compound | NF-κB Activation | CD40L-induced NF-κB Reporter Assay | 17.1 µM[5][7] |
| This compound | B Cell Proliferation | CD40L-induced B Cell Proliferation Assay | 4.5 µM[5][7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the NF-κB reporter assay.
Experimental Protocol
This protocol provides a general guideline for performing an NF-κB reporter assay in a 96-well format to evaluate the inhibitory effect of this compound. Optimization of cell number, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions.
Materials
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Recombinant human CD40L (or another suitable NF-κB activator like TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent kit
-
White, opaque, sterile 96-well cell culture plates
-
Luminometer
Procedure
Day 1: Cell Seeding
-
Culture and expand the NF-κB reporter cell line according to standard cell culture protocols.
-
On the day of the experiment, harvest the cells using trypsin and perform a cell count.
-
Resuspend the cells in complete culture medium to a final concentration that will result in 80-90% confluency on the day of the assay. A typical seeding density is 2 x 10^4 to 5 x 10^4 cells per well.
-
Seed 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
Day 2: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid cytotoxicity. A suggested concentration range for this compound is from 0.1 µM to 100 µM.
-
Include the following controls on your plate:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells, followed by stimulation.
-
Unstimulated Control: Cells treated with vehicle and without the NF-κB activator.
-
Positive Control (optional): Cells treated with a known inhibitor of the NF-κB pathway.
-
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare the NF-κB activator (e.g., CD40L or TNF-α) in complete culture medium at a 2X final concentration. The optimal concentration of the activator should be determined empirically by performing a dose-response curve.
-
Add 50 µL of the 2X activator solution to all wells except the unstimulated control wells (add 50 µL of medium instead).
-
Incubate the plate for an additional 6 to 24 hours at 37°C. The optimal incubation time will depend on the kinetics of NF-κB activation in the specific cell line.
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Carefully remove the medium from the wells.
-
Add a volume of luciferase assay reagent to each well as recommended by the manufacturer (typically 50-100 µL).
-
Incubate the plate at room temperature for 5-10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence value of the blank wells (if any) from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the vehicle control (stimulated) after subtracting the background (unstimulated control).
-
% Inhibition = 100 * [1 - (Luminescence_compound - Luminescence_unstimulated) / (Luminescence_vehicle - Luminescence_unstimulated)]
-
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This application note provides a comprehensive guide for utilizing an NF-κB reporter assay to characterize the inhibitory activity of this compound. This robust and sensitive assay is a valuable tool for researchers in academia and the pharmaceutical industry for screening and characterizing compounds that target the NF-κB signaling pathway, a key player in numerous physiological and pathological processes. The detailed protocol and data presentation guidelines will aid in the successful implementation and interpretation of this important assay.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. abmole.com [abmole.com]
- 8. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 9. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols: Flow Cytometry Analysis of B cells Treated with DRI-C21045
Audience: Researchers, scientists, and drug development professionals.
Introduction
DRI-C21045 is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI)[1]. This interaction is a critical component of T cell-dependent B cell activation, proliferation, and differentiation. By disrupting the binding of CD40 on B cells with CD40 ligand (CD40L) on activated T cells, this compound effectively blocks downstream signaling pathways, including the activation of NF-κB[1][2]. This inhibitory action leads to a reduction in B cell proliferation and the expression of key functional molecules. Flow cytometry is an essential tool for quantifying the effects of this compound on B cell populations at the single-cell level. These application notes provide detailed protocols for assessing B cell activation, proliferation, and the expression of Activation-Induced Deaminase (AID) in response to this compound treatment.
Mechanism of Action of this compound
This compound functions by preventing the engagement of CD40 on B cells with CD40L on T cells. This blockade disrupts the downstream signaling cascade that is crucial for B cell function. The binding of CD40L to CD40 normally triggers the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of multiple signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as MAPK pathways (JNK, p38, and ERK)[3][4]. These pathways collectively regulate gene expression programs that control B cell survival, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells. This compound, by inhibiting the initial CD40-CD40L interaction, prevents the activation of these critical signaling cascades.
Quantitative Data Summary
The inhibitory effects of this compound on B cell functions have been quantified in various cellular assays. The following table summarizes the key IC50 values reported.
| Parameter | Cell Type | IC50 Value | Reference |
| CD40-CD40L Protein-Protein Interaction | Biochemical Assay | 0.17 µM | [1] |
| NF-κB Activation | CD40 Sensor Cells | 17.1 µM | [1] |
| B Cell Proliferation | Primary Human B Cells | 4.5 µM | [1] |
| Activation-Induced Deaminase (AID) Expression | Primary Human B Cells | 4.5 µM |
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on B cells using flow cytometry.
Protocol 1: Analysis of B Cell Activation Markers
This protocol is designed to assess the expression of B cell activation markers in response to CD40L stimulation in the presence or absence of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant human CD40L/TRAP
-
This compound (dissolved in DMSO)
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 2 for suggested panel)
-
96-well U-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate B cells from PBMCs using a negative selection kit.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C, 5% CO2.
-
Add recombinant human CD40L to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells twice with 2 mL of flow cytometry staining buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated antibody cocktail (see Table 2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300 µL of staining buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Identify B cells as CD19+.
-
Analyze the expression of activation markers (e.g., CD69, CD86, HLA-DR) on the CD19+ B cell population.
-
Table 2: Suggested Antibody Panel for B Cell Activation
| Marker | Fluorochrome | Purpose |
| CD19 | e.g., APC-H7 | Pan B cell marker |
| CD69 | e.g., PE | Early activation marker |
| CD86 | e.g., FITC | Costimulatory molecule |
| HLA-DR | e.g., PerCP-Cy5.5 | MHC class II molecule |
| Viability Dye | e.g., Fixable Viability Dye | To exclude dead cells |
Protocol 2: B Cell Proliferation Assay using CFSE
This protocol measures the inhibitory effect of this compound on B cell proliferation induced by CD40L stimulation.
Materials:
-
Same as Protocol 1, with the addition of Carboxyfluorescein succinimidyl ester (CFSE).
Procedure:
-
CFSE Labeling:
-
Resuspend isolated B cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Follow steps 2.1-2.4 from Protocol 1.
-
Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
-
Staining and Data Acquisition:
-
Harvest the cells and stain for CD19 as described in Protocol 1.
-
Acquire data on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).
-
-
Data Analysis:
-
Gate on live, single, CD19+ B cells.
-
Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Protocol 3: Intracellular Staining for Activation-Induced Deaminase (AID)
This protocol is for the detection of intracellular AID, a key enzyme involved in somatic hypermutation and class switch recombination, which is upregulated upon CD40 stimulation.
Materials:
-
Same as Protocol 1.
-
Fixation/Permeabilization Buffer Kit (e.g., from eBioscience or BD Biosciences).
-
Anti-human AID antibody (conjugated to a suitable fluorochrome).
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 2.1-2.4 from Protocol 1.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Surface Staining:
-
Harvest the cells and perform surface staining for CD19 as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Following the surface staining wash, resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 30 minutes at 4°C.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer containing the anti-AID antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
Resuspend the cells in 300 µL of flow cytometry staining buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD19+ B cells.
-
Analyze the expression of intracellular AID.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the in vitro effects of the CD40-CD40L inhibitor this compound on human B cells using flow cytometry. By analyzing changes in activation marker expression, proliferation, and the expression of key functional proteins like AID, researchers can gain valuable insights into the mechanism and potency of this and other similar immunomodulatory compounds. These methods are essential for the preclinical evaluation of potential therapeutics targeting B cell-mediated immune responses.
References
- 1. Staining for intracellular AID protein by flow cytometry. [bio-protocol.org]
- 2. Human B-cell subset identification and changes in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive CD40 signaling in B cells selectively activates the noncanonical NF-κB pathway and promotes lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
DRI-C21045 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DRI-C21045, a potent and selective inhibitor of the CD40-CD40L protein-protein interaction.[1][2] Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 2 mg/mL (3.44 mM) in DMSO has been reported, and sonication is often recommended to facilitate dissolution.[3][4] For most in vitro applications, preparing a 5 mg/mL stock solution in DMSO is a common starting point.[1][5]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[1] It is crucial to ensure the compound is fully dissolved before use in your experiments to achieve accurate and reproducible results.
Q3: How should I store the this compound stock solution?
A3: Once prepared, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Stock solutions stored at -80°C are stable for up to two years, while those at -20°C are stable for one year.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a small-molecule inhibitor that potently and selectively targets the costimulatory protein-protein interaction between CD40 and CD40 Ligand (CD40L).[1][6] This interaction is a critical component of the immune response, and its inhibition by this compound leads to the suppression of downstream signaling pathways, such as NF-κB activation.[7][8] This, in turn, results in the concentration-dependent inhibition of B cell proliferation and activation.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO. | Insufficient mixing or sonication. | Use an ultrasonic bath to aid dissolution.[1][3] Ensure the solution is vortexed thoroughly. |
| Precipitation observed in the stock solution upon storage. | Improper storage conditions or solvent evaporation. | Store aliquots at -80°C to minimize freeze-thaw cycles.[1] Ensure vials are sealed tightly. |
| Inconsistent results in in vivo experiments. | Poor bioavailability due to precipitation of the compound upon injection. | Prepare a suspension using a suitable vehicle such as 20% SBE-β-CD or 20% HPβCD in saline, and ensure it is well-mixed before each administration.[1][5] |
| Compound appears to be inactive in cell-based assays. | Degradation of the compound or incorrect final concentration. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the dilution calculations. |
Quantitative Solubility Data
| Solvent / Vehicle | Concentration | Method | Notes |
| DMSO | 2 mg/mL (3.44 mM) | Sonication recommended | [3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 0.5 mg/mL (0.86 mM) | Suspended solution, requires sonication | Suitable for oral and intraperitoneal injection.[1][5] |
| 20% w/v Hydroxypropyl-β-cyclodextrin (HPβCD) | 30 mg/kg (in vivo dose) | Solution for subcutaneous injection | Used in murine allogeneic skin transplant models.[1][5] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 5 mg/mL).
-
Vortex the solution and use an ultrasonic bath until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into single-use vials.
-
Store at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a vial of the stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.
-
Preparation of this compound for In Vivo Administration (Suspension)
This protocol yields a 0.5 mg/mL suspended solution.[1]
-
Prepare a 5 mg/mL DMSO Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 5.0 mg/mL. Ensure it is fully dissolved, using sonication if necessary.
-
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to a final concentration of 20% (w/v).
-
-
Prepare the Final Formulation:
-
To prepare 1 mL of the final working solution, add 100 µL of the 5.0 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. The final concentrations will be 0.5 mg/mL this compound, 10% DMSO, and 18% SBE-β-CD.
-
Use sonication to ensure a uniform suspension.
-
-
Administration:
-
It is recommended to prepare this working solution fresh on the day of use.[1]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the CD40-CD40L signaling pathway.
Caption: Experimental workflow for preparing a 0.5 mg/mL this compound suspension for in vivo use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2101765-81-3|COA [dcchemicals.com]
- 3. This compound | NF-κB | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 8. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the in vivo half-life of DRI-C21045
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo half-life of DRI-C21045.
Frequently Asked Questions (FAQs)
Q1: We are observing a shorter-than-expected in vivo efficacy with this compound in our mouse models. What could be the underlying reason?
A1: A primary reason for reduced in vivo efficacy of this compound is its short in vivo half-life. Pharmacokinetic studies in mice have shown that this compound has a half-life of approximately 2 hours.[1][2] This is attributed to its chemical structure, which contains an ester group susceptible to rapid metabolic degradation by esterases that are abundant in vivo.[1][2] This rapid clearance can prevent the compound from maintaining a therapeutic concentration for a sufficient duration.
Q2: How can we improve the in vivo half-life of this compound?
A2: The most direct strategy to improve the in vivo half-life of this compound is through structural modification to enhance its metabolic stability. An analogue of this compound, known as DRI-C21041, was developed to address this issue. By replacing the metabolically labile ester linkage, DRI-C21041 exhibits a significantly longer half-life of 10.8 hours in mice.[1][2] Therefore, medicinal chemistry efforts to modify or replace the ester group are highly recommended.
Q3: Are there other general strategies we could consider for extending the half-life of small molecules like this compound?
A3: Yes, several general strategies are employed to extend the in vivo half-life of small molecule drugs. These include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its hydrodynamic size, thereby reducing renal clearance.[3][4][5][6]
-
Lipidation: The addition of lipid moieties can enhance binding to plasma proteins like albumin, which acts as a carrier and reduces clearance.[4][5]
-
Binding to Serum Albumin: Modifying the molecule to non-covalently bind to serum albumin can significantly prolong its circulation time, taking advantage of albumin's long half-life.[4][5][7]
-
Formulation Strategies: Developing extended-release formulations for subcutaneous or other parenteral routes can maintain therapeutic exposure over a longer period.[8]
While these are viable strategies, structural modification of the this compound scaffold to improve metabolic stability, as demonstrated by DRI-C21041, is likely to be the most targeted and effective approach.
Troubleshooting Guide
Issue: Suboptimal In Vivo Efficacy Despite Potent In Vitro Activity
Possible Cause: Rapid in vivo clearance of this compound due to its short half-life.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis:
-
Objective: To determine the in vivo half-life, clearance rate, and exposure (AUC) of this compound in your specific animal model.
-
Recommendation: Conduct a PK study with serial blood sampling after administration of this compound. This will provide quantitative data on the compound's in vivo behavior.
-
-
Structural Modification:
-
Objective: To design and synthesize analogues of this compound with improved metabolic stability.
-
Recommendation: Based on the precedent of DRI-C21041, focus on replacing the ester group with more metabolically stable linkers (e.g., amides, ethers).
-
-
Dosing Regimen Adjustment:
-
Objective: To maintain therapeutic concentrations of this compound in vivo.
-
Recommendation: If structural modification is not immediately feasible, consider a more frequent dosing schedule (e.g., twice daily) to compensate for the rapid clearance.[1][2][9][10] However, this may have implications for animal welfare and translational relevance.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and DRI-C21041 in Mice
| Compound | In Vivo Half-life (t½) | Key Structural Feature | Reference |
| This compound | ~ 2 hours | Contains a metabolically labile ester group | [1][2] |
| DRI-C21041 | 10.8 hours | Lacks the ester group, enhancing metabolic stability | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6 mice (or other relevant strain).
-
Compound Formulation: Dissolve this compound in a suitable vehicle, such as 20% hydroxypropyl-β-cyclodextrin (HPβCD) in saline.[9][10]
-
Administration: Administer a single dose of this compound via the desired route (e.g., subcutaneous, intraperitoneal).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time and calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound in vivo studies.
References
- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting DRI-C21045 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of DRI-C21045 in cell culture, with a specific focus on troubleshooting and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction, with an IC50 of 0.17 μM.[1] By blocking this interaction, this compound disrupts a key co-stimulatory signal required for T cell activation and B cell proliferation and differentiation. This leads to the inhibition of downstream signaling pathways, most notably the activation of NF-κB.[1][2]
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its physicochemical properties. The compound has a LogP of 5.1, indicating high hydrophobicity and consequently low aqueous solubility.[3] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of cell culture medium, the compound can "crash out" of solution as its solubility limit is exceeded.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on your cells.
Q4: Can I filter the precipitate out of my medium and use the remaining solution?
Filtering the medium to remove the precipitate is not recommended. The formation of a precipitate means the actual concentration of soluble this compound in your medium is unknown and will be lower than your intended experimental concentration. This will lead to inaccurate and irreproducible results. The better approach is to address the root cause of the precipitation.
Q5: How does serum in the cell culture medium affect the solubility of this compound?
The presence of fetal bovine serum (FBS) can sometimes improve the apparent solubility of hydrophobic compounds. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution. However, this interaction can also potentially sequester the compound, affecting its free concentration and biological activity. It is crucial to assess the solubility of this compound in your specific media conditions, both with and without serum.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your cell culture experiments.
Problem: Immediate Precipitation Upon Dilution
Observation: A visible precipitate (cloudiness, crystals, or film) forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final concentration: If your experimental design allows, test a lower concentration of this compound. 2. Determine the kinetic solubility: Perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum soluble concentration in your specific cell culture medium and conditions. |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock solution directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to the compound "crashing out". | 1. Use a two-step dilution: First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of the medium. 2. Slow, drop-wise addition: Add the stock solution slowly and drop-wise to the vortex of the swirling or stirring medium to ensure rapid and even dispersion. |
| Low Temperature of Medium | The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures. | Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
Problem: Precipitation Over Time in the Incubator
Observation: The medium is clear immediately after adding this compound, but a precipitate forms after some time in the incubator (e.g., hours to days).
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | The initial concentration was above the thermodynamic solubility limit, creating a supersaturated (kinetically soluble) but unstable solution that precipitates over time to reach equilibrium. | 1. Lower the working concentration: The initial concentration is too high for long-term stability. Reduce the concentration to below the determined kinetic solubility limit. 2. Refresh the medium: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Interaction with Media Components | This compound may interact with components in the medium (e.g., salts, amino acids) over time, forming less soluble complexes. | 1. Test in a simpler buffer: Assess the stability of this compound in a simple buffer like PBS at 37°C to see if media components are the primary issue. 2. Prepare fresh solutions: Always prepare this compound-containing media fresh for each experiment and use it immediately. |
| Evaporation of Medium | In long-term cultures, evaporation of water from the medium can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit. | 1. Ensure proper humidification: Maintain a properly humidified incubator. 2. Use sealed plates: For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
Logical Troubleshooting Workflow
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol describes a turbidimetric method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640), with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, clear, flat-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be necessary.
-
Create a serial dilution of the stock solution in DMSO. In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution to generate a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Prepare the assay plate. Add 195 µL of your pre-warmed (37°C) cell culture medium (test both with and without 10% FBS in separate plates) to the wells of a clear-bottom 96-well plate.
-
Add the this compound dilutions. Using a multichannel pipette, transfer 5 µL of each concentration from your DMSO dilution plate to the corresponding wells of the assay plate. This will create a final DMSO concentration of 2.5% and a range of this compound concentrations (e.g., from 250 µM down to 0.5 µM).
-
Include controls:
-
Negative Control: 195 µL of medium + 5 µL of DMSO.
-
Blank: 200 µL of medium only.
-
-
Incubate the plate. Cover the plate and incubate at 37°C for 2 hours.
-
Measure for precipitation. Measure the absorbance (optical density) of each well at 620 nm using a plate reader. An increase in absorbance compared to the negative control indicates the formation of a precipitate.
-
Determine the kinetic solubility. The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.
Hypothetical Quantitative Data for this compound Kinetic Solubility
The following table presents hypothetical but realistic data that could be obtained from the kinetic solubility assay, reflecting the expected poor aqueous solubility of a compound with a high LogP value.
| Medium Condition | Kinetic Solubility (µM) | Observations |
| DMEM, no serum | 15 | Fine precipitate observed at concentrations > 20 µM. |
| DMEM, +10% FBS | 30 | Apparent solubility is higher; precipitate observed at concentrations > 35 µM. |
| RPMI-1640, no serum | 12 | Similar to DMEM, slightly lower solubility. |
| RPMI-1640, +10% FBS | 25 | Serum improves apparent solubility. |
Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
Signaling Pathway
This compound inhibits the interaction between CD40L (on activated T cells) and CD40 (on antigen-presenting cells like B cells). This disruption prevents the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, thereby inhibiting downstream signaling cascades that lead to the activation of the transcription factor NF-κB.
References
Technical Support Center: DRI-C21045 for Skin Allograft Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing DRI-C21045 in a murine skin allograft model. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI)[1][2]. By binding to CD40L, it allosterically disrupts the interaction with the CD40 receptor, which is a critical step for the activation and function of various immune cells, including T cells and B cells[3]. This blockade inhibits downstream signaling events like NF-κB activation, thereby suppressing the immune response that leads to allograft rejection[1][3].
Q2: What is the recommended starting dose for this compound in a murine skin allograft model?
A2: Based on published preclinical studies, a subcutaneous (s.c.) dose of 30 mg/kg administered daily has been shown to prolong skin allograft survival in mice[1][2]. This serves as an excellent starting point for experimental design.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: this compound has been successfully administered in vivo when dissolved in a 20% w/v solution of hydroxypropyl-β-cyclodextrin (HPβCD) in water[2].
Q4: What are the known in vitro IC50 values for this compound?
A4: this compound has demonstrated inhibitory activity in several key cellular assays. Please refer to Table 1 for a summary of these values.
Q5: Is this compound cytotoxic?
A5: Studies have shown that this compound exhibits no signs of cytotoxicity at concentrations up to 100 and 200 μM and shows no genotoxic potential at concentrations up to 500 μM[1][2].
Optimizing this compound Dosage
While a 30 mg/kg daily dose has proven effective, optimizing the dosage for your specific experimental conditions (e.g., mouse strains, type of allograft) is recommended.
Q: How should I design a dose-optimization study?
A: A standard dose-ranging study is recommended.
-
Select Dose Levels: Based on the established effective dose of 30 mg/kg/day, select a range of doses. For example, you could test 10 mg/kg, 30 mg/kg, and 60 mg/kg to identify a dose-response relationship.
-
Establish Control Groups: Always include a vehicle control group (receiving only the 20% HPβCD solution) to determine the baseline median survival time (MST) of the allograft.
-
Define Endpoints: The primary endpoint is typically Graft Survival, assessed daily. The endpoint for an individual animal is the day of rejection, defined as the first day that 90-100% of the graft has become necrotic[4]. Secondary endpoints can include histological analysis of the graft post-rejection, assessment of immune cell infiltration, and monitoring for signs of systemic toxicity (e.g., weight loss, changes in behavior)[5].
-
Data Analysis: Compare the Median Survival Time (MST) of the graft for each treatment group to the vehicle control group. Statistical analysis (e.g., Log-rank test) will determine the significance of survival prolongation.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | IC50 Value | Reference |
| Protein-Protein Interaction | CD40-CD40L | 0.17 µM | [1][2] |
| NF-κB Activation | CD40 Sensor Cells | 17.1 µM | [1] |
| B Cell Proliferation | Primary Human B Cells | 4.5 µM | [1] |
Table 2: In Vivo Dosage Summary for this compound
| Animal Model | Dosage | Administration Route | Vehicle | Outcome | Reference |
| Murine Allogeneic Skin Transplant | 30 mg/kg, daily | Subcutaneous (s.c.) | 20% HPβCD | Prolonged graft survival | [1][2] |
| Murine Alloantigen-Induced T Cell Expansion | 20-60 mg/kg, twice daily | Subcutaneous (s.c.) | 20% HPβCD | Inhibited T cell expansion | [2] |
Troubleshooting Guide
Problem 1: The skin graft fails within the first 48-72 hours (Technical Failure).
-
Appearance: The graft appears pale, desiccated, or forms a hard scab without initial signs of inflammation or swelling.
-
Possible Cause & Solution:
-
Poor Vascularization: The graft did not properly connect with the recipient's blood supply.
-
Troubleshooting: Ensure the graft bed is clean and free of excess fat or fascia, which can impede revascularization. The graft must lie flat against the underlying muscle bed (panniculus carnosus)[1].
-
-
Graft Movement: The graft shifted on the bed, preventing vascular connections.
-
Hematoma/Seroma: Blood or fluid has collected under the graft, pushing it away from the graft bed.
-
Troubleshooting: Ensure meticulous hemostasis of the graft bed before placing the graft. Use a sterile cotton tip to gently express any air or fluid from beneath the graft after placement[6].
-
-
Problem 2: The graft shows signs of acute rejection.
-
Appearance: Typically occurs 7-12 days post-transplant in untreated, fully mismatched models[1][7]. The graft becomes swollen (edematous), red (erythematous), and may have visible signs of inflammation. This is followed by darkening, desiccation, shrinkage, and scab formation leading to necrosis[7][8].
-
Possible Cause & Solution:
-
Suboptimal Drug Dosage: The dose of this compound is insufficient to suppress the recipient's immune response.
-
Troubleshooting: Refer to the "Optimizing this compound Dosage" section. Increase the dose or dosing frequency in your next cohort and monitor for improved graft survival.
-
-
Incorrect Drug Administration: Issues with formulation, injection volume, or injection site led to poor drug bioavailability.
-
Troubleshooting: Confirm the correct preparation of the dosing solution. Ensure subcutaneous injections are administered consistently and that the full dose is delivered.
-
-
High Immunogenicity Model: The donor-recipient strain combination is highly immunogenic.
-
Troubleshooting: This is an expected outcome in control animals. In treated animals, it reinforces the need for dose optimization. The model is working as expected if the vehicle control group rejects grafts within the expected timeframe.
-
-
Problem 3: Animals are showing signs of systemic toxicity.
-
Appearance: Significant weight loss (>15-20% of initial body weight), ruffled fur, lethargy, hunched posture, or other signs of distress[5].
-
Possible Cause & Solution:
-
Drug Toxicity: The dose of this compound is too high.
-
Troubleshooting: Reduce the dosage in the next experimental cohort. While this compound has a good reported safety profile, all compounds can be toxic at high doses. Monitor animal health daily[3].
-
-
Complications from Surgery: Post-operative infection or excessive bandaging tightness.
-
Experimental Protocols
Detailed Methodology: Murine Skin Allograft Model
This protocol describes a full-thickness skin transplant procedure.
1. Animal Preparation (Day 0)
-
Anesthesia: Anesthetize both donor and recipient mice using an approved institutional protocol (e.g., isoflurane (B1672236) inhalation)[1].
-
Analgesia: Administer a pre-operative analgesic (e.g., buprenorphine) to the recipient mouse[6].
-
Hair Removal: Shave the dorsal thorax of the recipient mouse and the ventral abdomen of the donor mouse. Use a depilatory cream for complete hair removal if necessary[3].
-
Surgical Site Sterilization: Prepare the surgical sites on both mice using alternating scrubs of povidone-iodine and 70% ethanol[3].
2. Donor Skin Harvest
-
Euthanize the donor mouse according to approved institutional guidelines.
-
Using sterile forceps and scissors, harvest a section of full-thickness skin from the prepared abdominal area.
-
Immediately place the harvested skin dermis-side down in a petri dish containing cold, sterile phosphate-buffered saline (PBS)[3].
-
Remove any excess fat or connective tissue from the dermal side of the graft.
3. Grafting Procedure
-
Place the anesthetized recipient mouse on a sterile field, maintaining body temperature with a heating pad.
-
Create a graft bed on the dorsal thorax by carefully excising a piece of skin slightly smaller than the donor graft. Use fine scissors and forceps, being careful not to damage the underlying muscle fascia (panniculus carnosus)[2].
-
Place the donor skin graft onto the prepared bed, ensuring correct orientation (dermis down) and a flat, smooth fit without curled edges[1][3].
-
(Optional) Secure the graft with 4-8 interrupted sutures using 6-0 or 7-0 suture material.
4. Bandaging
-
Apply a sterile, non-adherent dressing (e.g., Telfa™) directly over the graft[3].
-
Place a small piece of sterile gauze over the non-adherent dressing.
-
Wrap the torso of the mouse with an adhesive bandage (e.g., Band-Aid® and self-adhering wrap like Vetrap™) to secure the dressing. The bandage must be snug to prevent graft movement but not so tight that it constricts breathing or movement[1].
5. Post-Operative Care and Monitoring
-
Administer this compound or vehicle control subcutaneously, starting on the day of surgery (Day 0).
-
Monitor the animal daily for the first week for general health, signs of pain, and bandage integrity[3].
-
Remove the bandage around day 7-9 post-transplantation[1].
-
Score the graft daily for signs of rejection. Rejection is defined as the day when >90% of the graft tissue is necrotic.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in blocking T-cell co-stimulation and allograft rejection.
Experimental Workflow Diagram
Caption: Workflow for a murine skin allograft study with this compound treatment.
References
- 1. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of single-agent immunosuppressive regimens in a murine model of vascularized composite allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
DRI-C21045 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of DRI-C21045.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1][2][3][4] Its primary mechanism of action is to block the interaction between CD40 and CD40L, which is a critical pathway for T cell activation and the development of an effective immune response.[5][6] By inhibiting this interaction, this compound can modulate immune responses, making it a valuable tool for research in transplantation and autoimmune diseases.[1]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Adhering to these conditions is crucial for maintaining the compound's stability and efficacy.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have no signs of cytotoxicity at concentrations up to 100 and 200 μM.[3] Furthermore, it has not demonstrated any genotoxic potential at concentrations up to 500 μM.[2][3]
Q4: In what experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in various in vitro and in vivo models. In cell-based assays, it has been shown to inhibit CD40L-induced NF-κB activation, B cell proliferation, and MHC-II upregulation in THP-1 cells.[1][2][3][4] In animal models, this compound has been shown to prolong graft survival in a murine allogeneic skin transplant model and inhibit alloantigen-induced T cell expansion.[2][7]
Stability Data
Proper storage is critical to ensure the stability and activity of this compound. The following table summarizes the recommended storage conditions and stability for the compound in both powder and solvent forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 2 years[1][2] |
| -20°C | 1 year[2] |
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution: For in vitro studies, dissolve this compound in DMSO.[1][2] Sonication may be required to aid dissolution.[2] For in vivo experiments, specific formulation protocols should be followed. A common method involves preparing a stock solution in DMSO and then further diluting with co-solvents like PEG300, Tween 80, or SBE-β-CD in saline.[1][2] It is recommended to add each solvent sequentially and mix well.[1]
Issue 2: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Improper storage. The compound may have degraded due to incorrect storage.
-
Solution 1: Review the storage conditions and duration. Ensure that the compound has been stored according to the recommendations in the stability data table. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[3]
-
Possible Cause 2: Incorrect final concentration. Errors in calculating the dilution from the stock solution can lead to inaccurate final concentrations.
-
Solution 2: Double-check all calculations for preparing working solutions. It is advisable to prepare fresh working solutions for each experiment.
Issue 3: Precipitation of the compound upon addition to aqueous media.
-
Possible Cause: The final concentration of DMSO or other organic co-solvents in the aqueous media may not be sufficient to maintain the solubility of this compound.
-
Solution: Ensure the final concentration of the organic solvent in your experimental setup is compatible with the solubility of this compound. For in vivo preparations, using a suspension solution with the aid of sonication might be necessary.[2] For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 2 mg/mL).[1][2]
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Formulation for In Vivo Murine Studies
-
Objective: To prepare a formulation of this compound suitable for subcutaneous administration in mice. This protocol is based on formulations used in published studies.[1][2][7]
-
Materials:
-
This compound DMSO stock solution (e.g., 5 mg/mL)
-
10% DMSO in 90% (20% SBE-β-CD in Saline)
-
-
Procedure:
-
Prepare the 20% SBE-β-CD in saline solution by dissolving SBE-β-CD in physiological saline. This solution can be stored at 4°C for up to one week.[1]
-
To prepare 1 mL of the final formulation (0.5 mg/mL), add 100 µL of a 5 mg/mL clear DMSO stock solution of this compound to 900 µL of the 20% SBE-β-CD in saline solution.[1]
-
Mix thoroughly. This will result in a suspension.[2] Sonication can be used to ensure a uniform suspension.[1]
-
It is recommended to prepare this formulation fresh on the day of use.[3]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
Caption: Inhibition of the CD40-CD40L signaling pathway by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting DRI-C21045 concentration for primary human B cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DRI-C21045, a potent and selective inhibitor of the CD40-CD40L costimulatory protein-protein interaction, with a focus on its application in primary human B cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between CD40 and its ligand, CD40L (CD154).[1][2][3] This interaction is a crucial costimulatory signal for T cell-dependent B cell activation, proliferation, and differentiation.[4][5] By blocking this interaction, this compound can inhibit downstream signaling pathways, such as the activation of NF-κB, which are essential for B cell responses.[1][3][4]
Q2: What is the recommended concentration range for this compound in primary human B cell cultures?
A2: The optimal concentration of this compound will depend on the specific experimental endpoint. Based on available data, a concentration range of 0.6 µM to 100 µM has been used in various assays with primary human B cells and other cell lines.[1][3] For inhibiting CD40L-induced B cell proliferation, an IC50 of 4.5 µM has been reported.[1][3] For blocking CD40L-induced functional activation, concentrations between 0.6 µM and 50 µM have been effective.[1][3] A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.
Q3: Is this compound cytotoxic to primary human B cells?
A3: this compound has been shown to have low cytotoxicity. Studies have indicated no signs of cytotoxicity at concentrations up to 100 µM and 200 µM.[1] Furthermore, it has been reported to have no genotoxic potential at concentrations up to 500 µM.[1][3]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo studies, it has been formulated in 20% HPβCD.[1] It is crucial to refer to the manufacturer's instructions for specific solubility and storage information. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Q5: What are the expected effects of this compound on B cell function?
A5: By inhibiting the CD40-CD40L interaction, this compound is expected to:
-
Inhibit T cell-dependent B cell differentiation and immunoglobulin class switching.[4][5]
-
Reduce the expression of activation markers on B cells.
Troubleshooting Guide
This guide addresses potential issues that may arise when using this compound in primary human B cell experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of B cell proliferation/activation | Suboptimal concentration of this compound: The concentration may be too low to effectively block the CD40-CD40L interaction. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific experimental setup. |
| Compound instability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. | |
| Ineffective B cell activation: The stimulus used to activate the B cells (e.g., soluble CD40L, co-culture with activated T cells) may not be potent enough. | Verify the activity of your B cell stimulus. Use a positive control (e.g., a known inhibitor of B cell activation) to confirm that the assay is working as expected. | |
| High cell death or unexpected morphological changes | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. |
| Off-target effects: Although reported to be selective, high concentrations of any small molecule inhibitor can potentially have off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. If available, test a structurally related but inactive control compound to assess off-target effects. | |
| Poor primary cell health: Primary B cells are sensitive and may have low viability even before treatment. | Ensure proper isolation and handling of primary B cells to maintain high viability. Perform a viability check (e.g., using Trypan Blue or a viability dye for flow cytometry) before starting the experiment. | |
| High variability between replicates or experiments | Inconsistent cell numbers: Variation in the initial seeding density of B cells can lead to variable results. | Carefully count and seed a consistent number of viable B cells for each replicate and experiment. |
| Donor-to-donor variability: Primary human B cells from different donors can exhibit significant biological variability in their response. | Whenever possible, use B cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling. | |
| Inconsistent reagent preparation: Variations in the preparation of media, cytokines, or this compound dilutions can introduce variability. | Prepare all reagents fresh and consistently for each experiment. Use calibrated pipettes and follow standardized protocols. |
Quantitative Data Summary
| Parameter | Cell Type/Assay | IC50 / Concentration Range | Reference |
| CD40-CD40L PPI Inhibition | Cell-free ELISA | 0.17 µM | [1][3] |
| NF-κB Activation Inhibition | CD40 Sensor Cells | 17.1 µM | [1][3] |
| B Cell Proliferation Inhibition | Primary Human B Cells | 4.5 µM | [1][3] |
| Functional Activation Blockade | Primary Human B Cells | 0.6 - 50 µM | [1][3] |
| MHC-II Upregulation Inhibition | THP-1 Cells | 0.4 - 50 µM | [1] |
| Cytotoxicity | Not specified | No signs up to 100-200 µM | [1] |
| Genotoxicity | Not specified | No potential up to 500 µM | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CD40L-Induced Primary Human B Cell Proliferation
-
Isolation of Primary Human B Cells: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using a commercially available B cell isolation kit (e.g., magnetic-activated cell sorting). Assess purity and viability using flow cytometry.
-
Cell Seeding: Seed the purified B cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Preparation of this compound: Prepare a 2X stock solution of this compound at various concentrations in complete RPMI-1640 medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Pre-incubation with Inhibitor: Add 50 µL of the 2X this compound or vehicle control solution to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
B Cell Stimulation: Prepare a 2X stock solution of recombinant human soluble CD40L (sCD40L) and IL-4 in complete RPMI-1640 medium. A final concentration of 1 µg/mL for sCD40L and 50 ng/mL for IL-4 is a good starting point.
-
Incubation: Add 100 µL of the 2X sCD40L and IL-4 solution to each well. The final volume in each well should be 200 µL.
-
Proliferation Assay: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. Assess B cell proliferation using a standard method such as:
-
[3H]-Thymidine incorporation: Pulse the cells with 1 µCi of [3H]-Thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.
-
CFSE or CellTrace Violet staining: Label the B cells with a proliferation dye before seeding. After incubation, analyze dye dilution by flow cytometry.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measure ATP levels as an indicator of cell proliferation.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Analysis of NF-κB Activation in B Cells
-
Cell Preparation and Treatment: Follow steps 1-6 from Protocol 1. A shorter incubation time (e.g., 18-24 hours) may be sufficient for observing effects on signaling pathways.
-
Cell Lysis: After incubation, harvest the B cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target. Compare the levels of activation in this compound-treated cells to the vehicle control.
Visualizations
Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream NF-κB signaling.
Caption: A generalized workflow for assessing the effect of this compound on primary B cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor bioavailability of DRI-C21045
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor bioavailability of DRI-C21045.
FAQs & Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound
Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons for this, and how can we improve it?
Answer:
The poor oral bioavailability of this compound is likely due to a combination of two primary factors:
-
Poor Aqueous Solubility: this compound is a poorly soluble compound, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Rapid First-Pass Metabolism: As an ester-containing compound, this compound is susceptible to rapid hydrolysis by esterase enzymes present in the gut wall and liver. This extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation. Studies in rodents have shown a short half-life of approximately 2 hours even after subcutaneous administration, indicating rapid metabolic degradation.[1]
To address this, we recommend exploring several formulation strategies aimed at both enhancing solubility and protecting the drug from premature degradation.
Recommended Formulation Strategies to Enhance Oral Bioavailability
Several formulation strategies can be employed to overcome the challenges associated with this compound. The choice of strategy will depend on the specific experimental goals and available resources.
Cyclodextrin (B1172386) Complexation
Principle: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes. This complexation increases the apparent solubility of the drug in aqueous environments.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has been successfully used for in vivo subcutaneous administration of this compound and is a good starting point for oral formulations.[1][2]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Offers high aqueous solubility and is another excellent candidate.
Experimental Protocol: Preparation of a this compound-HP-β-CD Formulation
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter (if sterile filtration is required)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in purified water. For example, dissolve 2 g of HP-β-CD in 10 mL of water.
-
Gently warm the solution to 37-40°C while stirring to ensure complete dissolution of the cyclodextrin.
-
Slowly add the powdered this compound to the HP-β-CD solution while continuously stirring. The molar ratio of drug to cyclodextrin can be optimized, but a 1:1 or 1:2 molar ratio is a common starting point.
-
Continue stirring the mixture for 24-48 hours at room temperature, protected from light.
-
After the incubation period, visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any aggregates.
-
The final concentration of this compound in the formulation should be determined analytically (e.g., by HPLC).
-
Troubleshooting:
-
Precipitation occurs: Increase the concentration of HP-β-CD or consider using a different type of cyclodextrin. Sonication can also be used to aid dissolution.
-
Low drug loading: The complexation efficiency is dependent on the physicochemical properties of the drug and the cyclodextrin. Further optimization of the molar ratio and incubation conditions may be necessary.
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Principle: Lipid-based formulations like SEDDS can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state in the GI tract and facilitating its absorption via the lymphatic pathway, thereby bypassing first-pass metabolism in the liver.[3][4]
Components of a SEDDS Formulation:
-
Oil Phase: Solubilizes the lipophilic drug. Examples include medium-chain triglycerides (MCTs) like Capryol™ 90 or long-chain triglycerides like sesame oil.
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating emulsification. Examples include Cremophor® EL, Tween® 80.
-
Co-surfactant/Co-solvent: Improves the spontaneity of emulsification and can increase the drug-loading capacity. Examples include Transcutol® HP, PEG 400.
Experimental Protocol: Development of a this compound SEDDS Formulation
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
To do this, add an excess amount of this compound to a known volume of each excipient.
-
Shake the mixtures for 48 hours at room temperature.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select the best oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the three components in different ratios and observing the formation of a stable emulsion upon dilution with water.
-
-
Preparation of the SEDDS Formulation:
-
Based on the ternary phase diagram, select a composition from the self-emulsifying region.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-emulsification time: Measure the time it takes for the formulation to form a stable emulsion upon gentle agitation in an aqueous medium.
-
In vitro drug release: Perform in vitro dissolution studies using a suitable dissolution medium that mimics the GI fluids.
-
Troubleshooting:
-
Drug precipitation upon dilution: The formulation may be outside the optimal self-emulsifying region. Adjust the ratios of oil, surfactant, and co-surfactant.
-
Poor emulsification: The choice of surfactant and co-surfactant is critical. Consider screening a wider range of excipients.
Nanosuspensions
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.
Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Milling
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, TPGS)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
-
-
Procedure:
-
Prepare a suspension of this compound in an aqueous solution of the stabilizer.
-
Add the milling media to the suspension.
-
Mill the suspension at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, and crystallinity (using techniques like DSC or XRD).
-
Troubleshooting:
-
Particle aggregation: The choice and concentration of the stabilizer are crucial to prevent particle aggregation.
-
Broad particle size distribution: Optimize the milling parameters (milling time, speed, bead size).
Quantitative Data Summary
| Parameter | This compound |
| IC50 (CD40-CD40L PPI) | 0.17 µM[2] |
| IC50 (NF-κB activation) | 17.1 µM[2] |
| IC50 (B cell proliferation) | 4.5 µM[2] |
| Aqueous Solubility | Poor (reported as 0.5 mg/mL in a suspended solution)[5] |
| In vivo Half-life (s.c. in mice) | ~2 hours[1] |
Signaling Pathway & Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DRI-C21045 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DRI-C21045, a small molecule inhibitor of the CD40-CD40L protein-protein interaction, in in vitro experiments. Our goal is to help you minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) with an IC50 of 0.17 µM in cell-free assays.[1][2][3] It functions by allosterically binding to CD40L, which prevents its interaction with the CD40 receptor. This blockade disrupts downstream signaling pathways, most notably the activation of Nuclear Factor-kappa B (NF-κB), and subsequently inhibits cellular responses such as B cell proliferation and activation.[1][2]
Q2: What are the recommended in vitro working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, here are some recommended starting ranges:
-
Inhibition of CD40L-induced NF-κB activation: 3.2 - 100 µM (IC50 = 17.1 µM)[1][2]
-
Inhibition of CD40L-induced B cell proliferation: 2 - 100 µM (IC50 = 4.5 µM)[1][2]
-
Blocking CD40L-induced functional activation of primary B cells: 0.6 - 50 µM[2]
-
Inhibition of CD40L-induced MHC-II upregulation in THP-1 cells: 0.4 - 50 µM[1][2]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound known to have off-target effects?
This compound has been shown to be selective for the CD40-CD40L interaction over the TNF-R1-TNF-α interaction, another member of the TNF superfamily.[4][5] However, like most small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. A comprehensive screen of all potential off-targets for this compound has not been publicly reported. Therefore, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your culture should typically not exceed 0.1-0.5%.
Q5: Has this compound been reported to be cytotoxic?
This compound has been shown to have no signs of cytotoxicity at concentrations up to 100-200 µM and no genotoxic potential at concentrations up to 500 µM in the cell lines tested.[1][2] However, it is good practice to assess the cytotoxicity of this compound in your specific cell type and experimental conditions.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your in vitro experiments.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Off-target effects of this compound at the concentration used.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting the CD40-CD40L pathway in your system.
-
Experiment: Perform a Western blot to assess the phosphorylation of downstream signaling molecules known to be activated by CD40L, such as NF-κB p65. A decrease in phosphorylation in the presence of this compound would indicate on-target activity.
-
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound.
-
Experiment: Conduct a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired level of on-target inhibition (e.g., inhibition of B cell proliferation or NF-κB activation).
-
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings with another inhibitor of the CD40-CD40L pathway that has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely due to on-target effects.
-
Employ a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help to distinguish specific on-target effects from non-specific effects of the chemical scaffold.[6]
-
Perform Rescue Experiments: If possible, "rescue" the phenotype by introducing a downstream component of the signaling pathway that is independent of the CD40-CD40L interaction.
Issue 2: Observed cellular phenotype is stronger or different than expected from inhibiting the CD40-CD40L pathway alone.
Possible Cause: The observed phenotype may be a composite of on-target and off-target effects.
Troubleshooting Steps:
-
Conduct a Broad Kinase Screen: To identify potential off-target kinases, you can have this compound profiled against a commercial kinase panel. This will provide a list of kinases that are inhibited by the compound at a given concentration.
-
Validate Putative Off-Targets: If a kinase screen identifies potential off-targets, validate these findings in your cellular system.
-
Experiment: Use a more selective inhibitor for the putative off-target kinase to see if it phenocopies the effects observed with this compound.
-
Experiment: Perform a Western blot to check if this compound inhibits the phosphorylation of a known substrate of the putative off-target kinase.
-
-
Orthogonal Approaches: Use non-pharmacological methods to validate the role of the CD40-CD40L pathway in your observed phenotype.
-
Experiment: Use siRNA or shRNA to knockdown CD40 or CD40L and see if this reproduces the effect of this compound.
-
Experiment: Use a neutralizing antibody against CD40 or CD40L.
-
Issue 3: High background or toxicity observed in cell-based assays.
Possible Cause: Poor compound solubility, degradation, or non-specific cytotoxicity.
Troubleshooting Steps:
-
Check Compound Solubility and Stability: Ensure your this compound stock solution is fully dissolved and has not precipitated. Prepare fresh dilutions from your stock for each experiment.
-
Assess Cell Viability: Run a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.[1][2][7]
-
Optimize Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
-
Reduce Incubation Time: If possible, reduce the duration of the treatment with this compound to minimize potential long-term cytotoxic effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Process | Cell Type/System | IC50 | Reference |
| Cell-Free Binding Assay | CD40-CD40L Interaction | Purified Proteins | 0.17 µM | [1][2][3] |
| Cell-Based Functional Assay | NF-κB Activation | CD40 Sensor Cells | 17.1 µM | [1][2] |
| Cell-Based Functional Assay | B Cell Proliferation | Primary Human B Cells | 4.5 µM | [1][2] |
Experimental Protocols
Protocol 1: Assessment of On-Target Engagement via Western Blot for Phospho-NF-κB p65
Objective: To determine if this compound inhibits CD40L-induced activation of the NF-κB pathway in a specific cell line.
Materials:
-
Cells expressing CD40 (e.g., THP-1, primary B cells)
-
Complete cell culture medium
-
Recombinant human CD40L
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of recombinant human CD40L for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the phospho-p65 signal to the total p65 and loading control signals.
-
Protocol 2: B Cell Proliferation Assay
Objective: To assess the inhibitory effect of this compound on CD40L-induced B cell proliferation.
Materials:
-
Isolated primary B cells or a B cell line
-
Complete RPMI-1640 medium with 10% FBS
-
Recombinant human CD40L
-
Recombinant human IL-4 or IL-21
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation dye (e.g., CFSE) or a cell proliferation assay kit (e.g., MTT, MTS)
Procedure using CFSE:
-
Cell Labeling: Label the B cells with CFSE according to the manufacturer's protocol.
-
Cell Seeding: Seed the CFSE-labeled B cells in a 96-well plate.
-
Treatment: Add various concentrations of this compound or vehicle (DMSO) to the wells.
-
Stimulation: Add recombinant human CD40L and IL-4 or IL-21 to stimulate B cell proliferation. Include an unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO2.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.
-
Data Analysis: Quantify the percentage of proliferated cells in each condition.
Protocol 3: Cell Viability Assay (MTT)
Objective: To determine the cytotoxicity of this compound on a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period. Allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.
Visualizations
Caption: CD40 Signaling Pathway and the inhibitory action of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. all-imm.com [all-imm.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Incubation Time for DRI-C21045 in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of DRI-C21045 in cellular assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1][2] It functions by binding to CD40L or the CD40-CD40L complex, which disrupts the conformational integrity required for a stable interaction.[3] This blockade prevents downstream signaling events, most notably the activation of the NF-κB pathway, which in turn inhibits B cell proliferation and inflammatory cytokine production.[1][3][4]
Q2: What is a recommended starting point for incubation time when using this compound?
A2: The optimal incubation time is highly dependent on the specific cell type and the biological endpoint being measured. Based on existing data, here are some validated starting points:
-
For NF-κB activation assays in CD40 sensor cells, an 18-hour incubation has been shown to be effective.[1][2]
-
For B cell proliferation assays and MHC-II upregulation in THP-1 cells , a 48-hour incubation period has been successfully used.[1][2]
For other assays, a time-course experiment is strongly recommended to determine the optimal incubation period.[5]
Q3: We are not observing the expected inhibition of NF-κB activation with this compound. What are some potential reasons?
A3: A lack of effect could be due to several factors:
-
Suboptimal Incubation Time: The inhibitory effect may not have peaked or may have already passed. An 18-hour incubation is a good starting point for NF-κB assays, but this may need optimization for your specific cell line.[1][2] Consider performing a time-course experiment (see Protocol 1).
-
Inappropriate Concentration: Ensure you are using a concentration range that is relevant for inhibiting NF-κB activation. The reported IC50 for NF-κB activation is 17.1 µM.[1][2] A dose-response experiment is crucial.
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit altered signaling responses.[6][7] Ensure your cells are healthy and within a low passage range.
-
Reagent Integrity: Verify the integrity and proper storage of this compound and other critical reagents.
Q4: We are observing significant cytotoxicity in our assay. How can this be addressed?
A4: While this compound has been shown to lack cytotoxicity at concentrations up to 100-200 µM, cell line-specific sensitivity can vary.[1][4]
-
Confirm with a Viability Assay: Run a standard cell viability assay (e.g., MTT, MTS, or a luminescence-based assay) in parallel with your primary experiment to quantify cytotoxicity at different concentrations and incubation times.[8][9][10]
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired inhibitory effect without causing excessive cell death.
-
Lower the Concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve.
Q5: How does the incubation time for this compound compare for different downstream effects like B cell proliferation versus NF-κB activation?
A5: Different cellular processes occur on different timescales.
-
NF-κB activation is a relatively rapid signaling event. Effects can often be seen within hours, with an 18-hour time point being reported as effective for this compound.[1][2]
-
Cell proliferation is a much slower process, typically measured over 24 to 72 hours.[5][11] For this compound, a 48-hour incubation has been used to effectively inhibit B cell proliferation.[1][2] It is logical that the incubation time for proliferation assays would be longer than for upstream signaling events.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Cell Type / Assay | Incubation Time |
| IC50 | Inhibition of CD40-CD40L PPI | 0.17 µM | Biochemical Assay | N/A |
| IC50 | Inhibition of NF-κB Activation | 17.1 µM | CD40 Sensor Cells | 18 hours |
| IC50 | Inhibition of B Cell Proliferation | 4.5 µM | Primary B Cells | 48 hours |
| Effective Conc. | Inhibition of MHC-II Upregulation | 0.4 - 50 µM | THP-1 Cells | 48 hours |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for this compound in an NF-κB Reporter Assay
This protocol outlines the steps to identify the optimal incubation time for this compound's inhibitory effect on CD40L-induced NF-κB activation.
1. Cell Culture and Seeding:
-
Culture HEK-Blue™ CD40L cells (or another suitable NF-κB reporter cell line) according to the manufacturer's guidelines.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A concentration at or slightly above the known IC50 (e.g., 20 µM) is a good starting point for a time-course experiment.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
3. Stimulation and Incubation:
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour.
-
Following pre-treatment, add the CD40L stimulant to all wells except the unstimulated control, to induce NF-κB activation.
-
Incubate the plates for a series of time points (e.g., 4, 8, 12, 18, 24, and 48 hours).
4. Assay Measurement:
-
At the end of each designated incubation period, measure the activity of the secreted reporter enzyme (e.g., SEAP) according to the assay manufacturer's protocol. This typically involves collecting a small aliquot of the supernatant and adding a detection substrate.
-
Read the absorbance (or fluorescence/luminescence) using a plate reader at the appropriate wavelength.
5. Data Analysis:
-
Subtract the background readings from the unstimulated control wells.
-
Normalize the signal for each treated well to the vehicle-treated, stimulated control wells for that specific time point.
-
Plot the normalized NF-κB activity against the incubation time. The optimal incubation time is the point that provides a robust and statistically significant inhibitory window.
Visualizations
Caption: this compound inhibits the CD40-CD40L signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 3. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 4. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating DRI-C21045: A Comparative Guide to its CD40L Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule inhibitor DRI-C21045 and its activity against the CD40 ligand (CD40L), a critical immune checkpoint. The following sections detail its performance against other inhibitors, supported by experimental data, and provide comprehensive protocols for key validation assays.
Executive Summary
This compound is a potent and selective inhibitor of the CD40-CD40L protein-protein interaction (PPI).[1][2] It was identified through an iterative structure similarity search, starting from the chemical space of organic dyes.[3][4] This small molecule has demonstrated low micromolar inhibitory activity in various cellular assays, effectively blocking downstream signaling events such as NF-κB activation and B cell proliferation.[1][2][3] Unlike earlier antibody-based inhibitors of the CD40-CD40L pathway which were halted due to thromboembolic side effects, this compound represents a promising alternative with a potentially safer profile.[5][6] Its advantages as a small molecule include the potential for oral bioavailability and greater tissue penetration compared to larger biologics.[3]
Comparative Performance of CD40L Inhibitors
The inhibitory activity of this compound has been quantified against the CD40-CD40L interaction and its subsequent downstream cellular effects. The following table summarizes the key quantitative data for this compound and provides a comparison with other related small-molecule inhibitors.
| Inhibitor | Target Assay | IC50 Value | Reference |
| This compound | CD40-CD40L PPI | 0.17 µM | [1][2][5] |
| CD40L-induced NF-κB Activation | 17.1 µM | [1][2] | |
| CD40L-induced B Cell Proliferation | 4.5 µM | [1][2] | |
| DRI-C21041 | CD40-CD40L PPI | 87 nM | [7][8] |
| CD40L-induced NF-κB Activation | 10.3 µM | [7][8] | |
| CD40L-induced B Cell Activation | 13.2 µM | [7][8] | |
| DRI-C21095 | CD40-CD40L PPI | 19 nM | [7][8] |
| CD40L-induced NF-κB Activation | 6.0 µM | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
Cell-Free CD40-CD40L Interaction Assay (ELISA-type)
This assay quantifies the direct inhibition of the CD40 and CD40L protein interaction.
Protocol:
-
Coating: Coat a 96-well plate with recombinant human CD40 protein and incubate overnight.
-
Washing: Wash the plate to remove any unbound CD40.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the wells.
-
Ligand Addition: Add a constant concentration of soluble, tagged human CD40L to the wells.
-
Incubation: Incubate the plate to allow for the binding of CD40L to the coated CD40.
-
Washing: Wash the plate to remove unbound CD40L and inhibitor.
-
Detection: Add an enzyme-conjugated antibody that specifically binds to the tag on CD40L.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
CD40L-Induced NF-κB Activation Assay
This cell-based assay measures the inhibitor's ability to block the downstream signaling cascade initiated by CD40-CD40L engagement.
Protocol:
-
Cell Culture: Culture HEK Blue CD40 sensor cells, which are engineered to secrete secreted embryonic alkaline phosphatase (SEAP) upon NF-κB activation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 18 hours).[1][2]
-
Stimulation: Stimulate the cells with a known concentration of recombinant human CD40L (e.g., 20 ng/mL) to induce NF-κB activation.[1][4]
-
Incubation: Incubate the cells to allow for SEAP expression and secretion.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a suitable detection reagent.
-
Data Analysis: Normalize the results to untreated or vehicle-treated controls and calculate the IC50 value for the inhibition of NF-κB activation.
CD40L-Induced B Cell Proliferation Assay
This assay assesses the functional consequence of CD40L inhibition on primary immune cells.
Protocol:
-
B Cell Isolation: Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Seed the isolated B cells in a 96-well plate.
-
Inhibitor Addition: Add different concentrations of this compound to the wells.
-
Stimulation: Co-stimulate the B cells with interleukin-4 (IL-4) and soluble CD40L to induce proliferation.[1]
-
Incubation: Culture the cells for a period of time (e.g., 48 hours) to allow for proliferation.[1][2]
-
Proliferation Measurement: Assess B cell proliferation using a standard method such as [3H]-thymidine incorporation or a fluorescent dye-based assay (e.g., CFSE).
-
Data Analysis: Determine the concentration-dependent inhibition of B cell proliferation and calculate the IC50 value.
Visualizing Mechanisms and Workflows
To further clarify the context of this compound's activity, the following diagrams illustrate the CD40-CD40L signaling pathway and a general experimental workflow for inhibitor validation.
Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating CD40L inhibitors.
References
- 1. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
A Head-to-Head Comparison: The Small Molecule DRI-C21045 Versus the Monoclonal Antibody MR-1 in Targeting the CD40-CD40L Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the small molecule inhibitor DRI-C21045 and the anti-CD40L monoclonal antibody MR-1. This analysis is supported by experimental data from preclinical studies, offering insights into their respective mechanisms and therapeutic potential in modulating the critical CD40-CD40L costimulatory pathway.
The interaction between CD40 on antigen-presenting cells (APCs) and CD40L (CD154) on activated T cells is a cornerstone of adaptive immunity, playing a pivotal role in T cell activation, B cell proliferation and differentiation, and immunoglobulin class switching.[1][2] Dysregulation of this pathway is implicated in a range of autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention.[3][4] This guide evaluates two distinct strategies for inhibiting this interaction: this compound, a novel small-molecule inhibitor, and MR-1, a well-established anti-CD40L monoclonal antibody.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L protein-protein interaction (PPI).[5][6] It is believed to bind to CD40L, inducing a conformational change that prevents its effective binding to the CD40 receptor.[7] This allosteric inhibition disrupts the downstream signaling cascade, including the activation of NF-κB and subsequent B cell proliferation.[5][7] As a small molecule, this compound offers the potential for oral bioavailability and improved tissue penetration compared to larger biologic agents.[7]
In contrast, MR-1 is an Armenian hamster monoclonal antibody that directly targets murine CD40L.[8] By binding to CD40L on activated T cells, MR-1 physically blocks its interaction with CD40 on APCs, thereby preventing the delivery of the costimulatory signal.[1][8] This blockade effectively inhibits T cell-dependent B cell activation, germinal center formation, and the generation of high-affinity, class-switched antibodies.[1]
In Vitro Efficacy: A Quantitative Look at Inhibition
The inhibitory potential of this compound has been quantified in various cellular assays, demonstrating its ability to disrupt key events downstream of CD40-CD40L engagement.
| Assay Type | This compound IC50 | Reference |
| CD40-CD40L Protein-Protein Interaction | 0.17 μM | [5][6] |
| CD40L-induced NF-κB Activation | 17.1 μM | [5] |
| CD40L-induced B Cell Proliferation | 4.5 μM | [5] |
While direct IC50 values for MR-1 in comparable assays are not as readily available in the reviewed literature, its potent inhibitory effects on B cell activation and T cell responses are well-documented and it is often used as a benchmark positive control in preclinical studies.[8][9]
In Vivo Efficacy: Preclinical Models Showcase Therapeutic Potential
Both this compound and MR-1 have demonstrated significant efficacy in preclinical models of immune-mediated diseases, particularly in the context of allograft rejection.
Murine Allogeneic Skin Transplant Model
In a murine allogeneic skin transplant model, both this compound and MR-1 have been shown to prolong graft survival.[5] Treatment with this compound at a dose of 30 mg/kg administered subcutaneously daily resulted in a statistically significant prolongation of skin allograft survival. While a direct side-by-side dose-response comparison is not extensively detailed, studies indicate that the highest doses of this compound approach the efficacy of the MR-1 antibody used as a positive control.
| Treatment | Dosage | Outcome | Reference |
| This compound | 30 mg/kg, s.c. daily | Significant prolongation of skin allograft survival | [5] |
| MR-1 | Not specified | Used as a positive control, effectively prolongs graft survival | [10] |
Alloantigen-Induced T Cell Expansion
The ability to suppress T cell expansion in response to alloantigens is a key measure of immunosuppressive activity. In a draining lymph node experiment, this compound dose-dependently inhibited alloantigen-induced T cell expansion. At its highest dose, the efficacy of this compound was comparable to that of the MR-1 antibody.[9]
| Treatment | Dosage | Outcome | Reference |
| This compound | 20-60 mg/kg, s.c. twice daily | Dose-dependent inhibition of T cell expansion | [5] |
| MR-1 | Not specified | Used as a positive control, effectively inhibits T cell expansion | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: The CD40-CD40L signaling cascade leading to NF-κB activation.
Caption: Workflow for the murine allogeneic skin transplant model.
Caption: Workflow for the alloantigen-induced T cell expansion assay.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
Murine Allogeneic Skin Transplant Model
-
Animals: Use of MHC-mismatched mouse strains (e.g., C57BL/6 donors and BALB/c recipients) is standard.
-
Grafting Procedure: Full-thickness skin grafts (approximately 1 cm²) are harvested from the donor mouse's tail or back and transplanted onto a prepared graft bed on the recipient's flank.
-
Treatment: this compound is typically administered subcutaneously daily, starting from the day of transplantation.[5] MR-1 is administered via intraperitoneal or subcutaneous injection at specified intervals.
-
Monitoring: Grafts are monitored daily for signs of rejection, which is defined as the day when more than 80% of the graft becomes necrotic.
Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes
-
Cell Preparation: Splenocytes are isolated from a donor mouse strain (e.g., DBA/2).
-
Injection: A suspension of donor splenocytes is injected into the footpad of a recipient mouse (e.g., BALB/c).
-
Treatment: this compound is administered subcutaneously twice daily.[5] MR-1 is administered as a control.
-
Analysis: After a set period (e.g., 3-5 days), the draining popliteal lymph nodes are harvested, and the total number of lymphocytes is quantified to assess the extent of T cell expansion.
CD40L-Induced NF-κB Activation Assay
-
Cell Line: A reporter cell line expressing CD40 and containing an NF-κB-driven reporter gene (e.g., luciferase or SEAP) is used.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound or a control antibody before stimulation with a soluble form of CD40L.
-
Measurement: After an incubation period, the reporter gene activity is measured to determine the extent of NF-κB activation.
CD40L-Induced B Cell Proliferation Assay
-
Cell Isolation: Primary B cells are isolated from human peripheral blood or mouse spleen.
-
Culture: B cells are cultured in the presence of a suboptimal dose of a B cell mitogen (e.g., IL-4) and stimulated with soluble CD40L.
-
Inhibition: Varying concentrations of this compound are added to the cultures.
-
Proliferation Assessment: B cell proliferation is measured after a few days of culture using methods such as [³H]-thymidine incorporation or a fluorescent dye dilution assay (e.g., CFSE).
Conclusion: A Promising Small Molecule Alternative
The available preclinical data suggests that the small molecule inhibitor this compound is a potent and effective modulator of the CD40-CD40L pathway. Its in vitro and in vivo efficacy in models of allograft rejection is comparable to the well-established anti-CD40L antibody, MR-1. The development of orally bioavailable small molecules like this compound represents a significant advancement in the field of immunomodulation, offering a potentially more convenient and accessible therapeutic option for a range of immune-mediated disorders. Further head-to-head studies will be crucial to fully delineate the comparative efficacy and safety profiles of these two distinct therapeutic modalities.
References
- 1. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. CD40-mediated NFκB activation in B cells is increased in multiple sclerosis and modulated by therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. A new method for skin grafting in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of immunosuppression protocols for MHC-matched allogeneic iPS cell-based transplantation using a mouse skin transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DRI-C21045 and Other Small-Molecule CD40-CD40L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The CD40-CD40L signaling pathway is a critical regulator of immune responses, making it a prime target for therapeutic intervention in autoimmune diseases, transplant rejection, and oncology. While biologic agents targeting this pathway have shown promise, the development of small-molecule inhibitors offers the potential for oral administration, reduced immunogenicity, and improved manufacturing scalability. This guide provides an objective comparison of DRI-C21045, a notable small-molecule inhibitor of the CD40-CD40L interaction, with other reported small-molecule antagonists.
Introduction to CD40-CD40L Interaction
The interaction between the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs), and its ligand, CD40L (CD154), transiently expressed on activated T cells, is a cornerstone of adaptive immunity.[1] This engagement triggers downstream signaling cascades that lead to B cell proliferation, differentiation, and immunoglobulin class switching, as well as the activation of other immune cells like dendritic cells and macrophages.[1] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders.
The CD40-CD40L Signaling Pathway
Upon binding of CD40L to the CD40 receptor, a conformational change in the receptor's cytoplasmic domain initiates the recruitment of TNF receptor-associated factors (TRAFs). Primarily, TRAF2, TRAF3, TRAF5, and TRAF6 are involved in transducing the downstream signal. These TRAF proteins then activate multiple signaling cascades, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K pathways. These pathways culminate in the transcriptional regulation of genes involved in immune cell activation, proliferation, and survival.
Comparative Analysis of Small-Molecule Inhibitors
The development of small-molecule inhibitors targeting the CD40-CD40L interaction has been challenging due to the large, flat protein-protein interaction surface. However, several compounds have emerged from academic and industrial research efforts.
| Compound | Origin/Developer | Target Binding | In Vitro Assay | IC50 | In Vivo Efficacy | Reference(s) |
| This compound | Diabetes Research Institute | CD40L | CD40-CD40L Binding | 0.17 µM | Prolonged skin allograft survival in mice. | [2] |
| NF-κB Activation (HEK293) | 4.5 µM | [2] | ||||
| B Cell Proliferation | 15.9 µM | [2] | ||||
| DRI-C21041 | Diabetes Research Institute | CD40L | CD40-CD40L Binding | 0.31 µM | Prolonged islet allograft survival in mice. | [3] |
| NF-κB Activation | 10.3 µM | [3] | ||||
| B Cell Proliferation | 13.2 µM | [3] | ||||
| DRI-C21095 | Diabetes Research Institute | CD40L | CD40-CD40L Binding | 19 nM | Prolonged islet allograft survival in mice. | [3] |
| NF-κB Activation | 6.0 µM | [3] | ||||
| Suramin | N/A | CD40L | CD40-CD40L Binding | ~50 µM | Not reported in this context. | [2] |
| BIO8898 | Biogen Idec | CD40L (trimer interface) | CD40-CD40L Binding | ~25 µM | Not reported. | [4] |
| Apoptosis Inhibition | Potency observed within ~3-fold of binding IC50 | [4] | ||||
| SAR441566 | Sanofi | TNFα (structurally related target) | TNFα-induced NF-κB activation | Potent inhibition reported | Efficacy in collagen-induced arthritis model | [5] |
Note: Data for SAR441566 is for its activity against TNFα, a related TNF superfamily member, as specific CD40-CD40L inhibitory data was not publicly available. It is included to represent a clinically progressing small molecule targeting a similar cytokine family.
Experimental Protocols
In Vitro Binding Assay (TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between CD40 and CD40L.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Dilute biotinylated CD40, His-tagged CD40L, Terbium (Tb)-labeled anti-His antibody (donor), and a dye-labeled streptavidin (acceptor) to their working concentrations in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well assay plate.
-
Add His-tagged CD40L to all wells.
-
Add biotinylated CD40 to all wells.
-
Add the mixture of Tb-labeled anti-His antibody and dye-labeled streptavidin to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow for binding to reach equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
NF-κB Reporter Gene Assay
This cell-based assay measures the functional consequence of CD40-CD40L inhibition by quantifying the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably transfected with a CD40 receptor and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a recombinant soluble CD40L at a concentration known to induce a submaximal response (e.g., EC80).
-
-
Incubation:
-
Incubate the plate for a period sufficient for reporter gene expression (e.g., 18-24 hours).
-
-
Detection:
-
Measure the reporter gene product. For a SEAP reporter, collect the supernatant and measure the enzymatic activity using a colorimetric or chemiluminescent substrate. For a luciferase reporter, lyse the cells and measure the luminescence.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., vehicle-treated, CD40L-stimulated cells).
-
Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
B Cell Proliferation Assay (CFSE-based)
This assay assesses the ability of an inhibitor to block CD40L-induced proliferation of primary human B cells.
Methodology:
-
B Cell Isolation and Labeling:
-
Isolate primary human B cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Label the B cells with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
-
Assay Setup:
-
Culture the CFSE-labeled B cells in a 96-well plate in the presence of serial dilutions of the test compound.
-
Add a stimulating agent, such as soluble multimeric CD40L and IL-4, to induce B cell proliferation.
-
-
Incubation:
-
Incubate the cells for a period sufficient for multiple rounds of cell division (e.g., 4-6 days).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the B cell population and measure the CFSE fluorescence intensity. Each successive peak of decreasing fluorescence intensity represents a generation of cell division.
-
-
Data Analysis:
-
Quantify the percentage of divided cells or the proliferation index for each inhibitor concentration.
-
Plot the proliferation metric against the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The landscape of small-molecule CD40-CD40L inhibitors is evolving, with compounds like this compound and its analogs demonstrating low micromolar to nanomolar potency in preclinical models. While direct comparisons are challenging due to variations in assay conditions, the available data suggest that the DRI-C series of compounds are among the more potent small-molecule inhibitors reported to date. The identification of compounds like BIO8898, which binds to the trimer interface of CD40L, highlights the potential for allosteric inhibition as a viable strategy. The progression of molecules like SAR441566, targeting the related TNFα pathway, into clinical trials underscores the therapeutic potential of small molecules that modulate TNF superfamily signaling. Continued research and development in this area hold promise for the generation of novel, orally available immunomodulatory therapies.
References
- 1. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 2. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of DRI-C21045 against other TNF receptor superfamily members
For Immediate Release
This guide provides a detailed comparison of the binding specificity of DRI-C21045, a small-molecule inhibitor of the CD40-CD40L interaction, against other members of the tumor necrosis factor (TNF) receptor superfamily. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these critical immune signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of the costimulatory protein-protein interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a key regulator of adaptive immunity, and its inhibition has shown therapeutic potential in autoimmune diseases and transplantation.[3] this compound was identified through the screening of organic dyes and subsequent medicinal chemistry efforts to develop small-molecule inhibitors of this challenging protein-protein interaction.[1][3]
Comparative Specificity of this compound
Experimental data demonstrates that this compound exhibits significant selectivity for the CD40-CD40L interaction over other tested members of the TNF receptor superfamily.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various TNF receptor superfamily interactions.
| Target Interaction | Ligand | Receptor | This compound IC50 (µM) | Selectivity vs. CD40-CD40L | Reference |
| CD40-CD40L | CD40L | CD40 | 0.17 | - | [1] |
| TNFα-TNFR1 | TNFα | TNFR1 | > 17 | > 100-fold | [1][2] |
| BAFF-BAFF-R | BAFF | BAFF-R | Data not available | - | |
| RANKL-RANK | RANKL | RANK | Data not available | - |
As indicated, this compound demonstrates a more than 100-fold greater potency for inhibiting the CD40-CD40L interaction compared to the TNFα-TNFR1 interaction.[1][2] Data on the inhibitory activity of this compound against other TNF receptor superfamily members, such as BAFF-R and RANK, is not currently available in the public domain.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of CD40 and other key TNF receptor superfamily members, highlighting the potential points of inhibition.
References
- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward Small-Molecule Inhibition of Protein–Protein Interactions: General Aspects and Recent Progress in Targeting Costimulatory and Coinhibitory (Immune Checkpoint) Interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of CD40-CD40L Inhibitors DRI-C21045 and DRI-C21041
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two promising small-molecule inhibitors of the CD40-CD40L interaction: DRI-C21045 and DRI-C21041. This analysis is based on published experimental data to inform preclinical research and development decisions.
The CD40-CD40L signaling pathway is a critical co-stimulatory checkpoint in the adaptive immune response. Its dysregulation is implicated in a range of autoimmune diseases and transplant rejection. Small-molecule inhibitors targeting this interaction represent a promising therapeutic strategy. This guide focuses on the in vivo performance of two such inhibitors, this compound and DRI-C21041, summarizing their efficacy in relevant animal models.
At a Glance: Key In Vivo Performance Metrics
| Parameter | This compound | DRI-C21041 |
| Animal Model | Murine allogeneic skin transplant; Alloantigen-induced T cell expansion | Murine islet transplantation (kidney capsule & anterior chamber of the eye); Non-obese diabetic (NOD) mice |
| Primary Indication Studied | Allograft rejection | Islet allograft rejection; Type 1 Diabetes |
| Reported Efficacy | Prolonged skin allograft survival.[1] Dose-dependently inhibited T cell expansion.[1] | Significantly prolonged islet allograft survival.[2][3] Reduced the incidence of type 1 diabetes.[3][4] |
| Dosing Regimen (s.c.) | 30 mg/kg daily (skin transplant); 20-60 mg/kg twice daily (T cell expansion) | 12.5 mg/kg twice daily (islet transplantation, ACE model); Reduced diabetes incidence from 80% to 60% with three-month treatment in NOD mice.[2][3][4] |
| Vehicle | 20% HPβCD | 20% HPβCD |
In-Depth Analysis of In Vivo Studies
This compound: Efficacy in Allograft Rejection Models
This compound has demonstrated notable efficacy in models of allograft rejection.[1] In a murine allogeneic skin transplant model, daily subcutaneous administration of 30 mg/kg this compound resulted in a significant prolongation of skin allograft survival.[1]
Furthermore, in an alloantigen-induced T cell expansion model, this compound dose-dependently suppressed T cell proliferation in the draining lymph nodes.[1] This provides direct evidence of its immunomodulatory activity in vivo.
DRI-C21041: Protecting Islet Grafts and Preventing Autoimmune Diabetes
DRI-C21041 has been evaluated in the context of islet transplantation and type 1 diabetes prevention.[2][3] In murine models of islet transplantation, including transplantation under the kidney capsule and into the anterior chamber of the eye (ACE), DRI-C21041 significantly prolonged the survival and function of islet allografts.[2][3] A significant proportion of the grafts remained functional long after the cessation of treatment, suggesting the potential for inducing operational immune tolerance.[3][4]
In a non-obese diabetic (NOD) mouse model, a three-month treatment with DRI-C21041 reduced the incidence of diabetes from 80% to 60%.[3][4]
Signaling Pathway and Mechanism of Action
Both this compound and DRI-C21041 function by inhibiting the interaction between CD40 on antigen-presenting cells (APCs) and B cells, and CD40L (CD154) on activated T cells. This interaction is a crucial co-stimulatory signal for T cell activation, B cell proliferation and differentiation, and APC activation. By blocking this pathway, these small molecules can dampen the immune response. The binding of these inhibitors is thought to be to CD40L.[2] Downstream effects of this blockade include the inhibition of NF-κB activation and B cell proliferation.[5][6][7]
CD40-CD40L signaling pathway and the point of inhibition by this compound and DRI-C21041.
Experimental Protocols
Murine Allogeneic Skin Transplant Model (for this compound)
Experimental workflow for the murine allogeneic skin transplant model.
Methodology:
-
Animal Models: Full-thickness skin from the ears of donor mice (e.g., C57BL/6) is transplanted onto the dorsal thorax of recipient mice (e.g., BALB/c).
-
Treatment: Recipient mice are treated with this compound, typically administered subcutaneously at a dose of 30 mg/kg daily in a 20% HPβCD vehicle. Control groups receive the vehicle alone.
-
Monitoring: Grafts are visually inspected daily for signs of rejection, such as inflammation, necrosis, and eschar formation.
-
Endpoint: The primary endpoint is the median survival time (MST) of the skin graft, with rejection being defined as the day on which more than 80% of the graft becomes necrotic.
Alloantigen-Induced T Cell Expansion Model (for this compound)
Methodology:
-
Alloantigen Challenge: Recipient mice (e.g., BALB/c) receive an injection of allogeneic splenocytes from donor mice (e.g., DBA/2) into the footpad.
-
Treatment: Mice are treated with this compound (e.g., 20-60 mg/kg, s.c., twice daily) or vehicle control for a defined period, typically starting before the alloantigen challenge.
-
Analysis: After a set number of days, the draining popliteal lymph nodes are harvested, and the total number of lymphocytes is quantified to assess the extent of T cell expansion.
Murine Islet Transplantation Model (for DRI-C21041)
Experimental workflow for the murine islet transplantation model.
Methodology:
-
Diabetes Induction: Recipient mice (e.g., C57BL/6) are rendered diabetic by streptozotocin (B1681764) (STZ) injection.
-
Islet Isolation and Transplantation: Pancreatic islets are isolated from donor mice (e.g., DBA/2) and transplanted under the kidney capsule or into the anterior chamber of the eye (ACE) of the diabetic recipients.
-
Treatment: Recipient mice are treated with DRI-C21041 (e.g., 12.5 mg/kg, s.c., twice daily) in 20% HPβCD.
-
Monitoring: Blood glucose levels are monitored regularly to assess graft function.
-
Endpoint: Graft rejection is defined as a return to a hyperglycemic state.
Non-Obese Diabetic (NOD) Mouse Model (for DRI-C21041)
Methodology:
-
Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes, are used.
-
Treatment: Treatment with DRI-C21041 or vehicle is initiated at a pre-diabetic age and continued for a specified duration (e.g., three months).
-
Monitoring: Mice are monitored for the onset of diabetes by regular measurement of blood glucose levels.
-
Endpoint: The incidence of diabetes in the treated group is compared to the vehicle-treated control group.
Summary and Future Directions
Both this compound and DRI-C21041 are potent small-molecule inhibitors of the CD40-CD40L interaction with demonstrated in vivo efficacy in relevant disease models. This compound shows promise in preventing allograft rejection, while DRI-C21041 has shown efficacy in the more specialized models of islet transplantation and autoimmune diabetes.
A direct, head-to-head in vivo comparison of these two molecules in the same animal model would be invaluable for a more definitive assessment of their relative potency and therapeutic potential. Further studies to optimize dosing regimens, evaluate oral bioavailability, and assess long-term safety are warranted for both compounds as they progress through the drug development pipeline. The data presented here provide a strong rationale for the continued investigation of these molecules as potential immunomodulatory therapeutics.
References
- 1. Murine animal models for preclinical islet transplantation: No model fits all (research purposes) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isletstudy.org [isletstudy.org]
- 4. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pancreatic Islets Transplantation under the Kidney Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike—ACE2 Protein–Protein Interaction from a Chemical Space of Privileged Protein Binders [mdpi.com]
Confirming Cellular Target Engagement of DRI-C21045: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of DRI-C21045, a small-molecule inhibitor of the CD40-CD40L protein-protein interaction. We present a comparison with alternative therapeutic modalities targeting the same pathway and provide detailed experimental protocols for key assays.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a critical co-stimulatory signal in the adaptive immune response, playing a pivotal role in the activation and function of B cells, T cells, and other antigen-presenting cells (APCs).[3][4] By allosterically binding to CD40L, this compound disrupts the conformational integrity required for a stable interaction with CD40, thereby inhibiting downstream signaling pathways.[5] Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and transplant rejection, making it a key therapeutic target.[4][6]
Comparison of this compound with Alternative CD40-CD40L Inhibitors
This compound represents a small-molecule approach to inhibiting the CD40-CD40L pathway, offering potential advantages such as oral bioavailability and better tissue penetration compared to biologic-based therapies. The primary alternatives are monoclonal antibodies targeting either CD40 or CD40L.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Characteristics | Development Stage (Selected Examples) |
| Small Molecule | This compound | Allosteric inhibitor of CD40L, preventing its interaction with CD40.[5] | Orally bioavailable potential, good tissue penetration. | Pre-clinical |
| Anti-CD40L Monoclonal Antibody | Dapirolizumab pegol, Toralizumab (IDEC-131), Frexalimab | Bind to CD40L on activated T cells and other immune cells, blocking its interaction with CD40.[5][7] | Administered via injection. Second-generation antibodies are engineered to reduce the risk of thromboembolic events seen with earlier versions.[5][6] | Dapirolizumab pegol (Phase III for SLE), Toralizumab (Phase I for MS), Frexalimab (Phase III for MS).[5][7] |
| Anti-CD40 Monoclonal Antibody | Iscalimab (CFZ533), KPL-404 | Bind to CD40 on B cells and APCs, preventing interaction with CD40L. | Administered via injection. Can be antagonistic or agonistic depending on the design and application.[6][8] | Iscalimab (Phase II for autoimmune diseases), KPL-404 (Phase II for rheumatoid arthritis).[8] |
Quantitative Performance Data for this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound in various cell-based functional assays.
| Assay | Cell Type | IC50 | Reference |
| CD40-CD40L Interaction | Biochemical Assay | 0.17 µM | [1][2] |
| NF-κB Activation | CD40 Sensor Cells | 17.1 µM | [1][2] |
| B Cell Proliferation | Primary Human B Cells | 4.5 µM | [1][9] |
| MHC-II Upregulation | THP-1 Cells | (Inhibitory effect demonstrated) | [1][2] |
Experimental Protocols for Target Engagement Confirmation
Confirming that this compound engages its target in a cellular context can be achieved through both direct biophysical methods and indirect functional assays that measure the downstream consequences of target inhibition.
Direct Target Engagement Methods
These methods provide evidence of the physical interaction between this compound and the CD40L protein within the cell.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10]
-
Protocol:
-
Cell Treatment: Culture cells expressing CD40L (e.g., activated T cells) and treat with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble CD40L remaining at each temperature using Western blotting or a more high-throughput method like a Split Luciferase CETSA.[12][13]
-
Data Analysis: Plot the amount of soluble CD40L as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. Biophysical Methods (In Vitro Confirmation)
While not strictly in-cell methods, techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are crucial for characterizing the direct binding affinity and kinetics of a compound to its purified target protein.[2][14][15][16][17]
-
Surface Plasmon Resonance (SPR): Immobilize purified CD40L protein on a sensor chip and flow different concentrations of this compound over the surface to measure binding kinetics (kon and koff) and affinity (KD).[18]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of this compound to purified CD40L in solution, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16][17][19][20]
-
Microscale Thermophoresis (MST): Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[2][14][15][21] This method can determine the binding affinity in solution with low sample consumption.
Indirect (Functional) Target Engagement Methods
These assays measure the downstream cellular consequences of inhibiting the CD40-CD40L interaction.
1. NF-κB Luciferase Reporter Assay
The interaction of CD40L with CD40 on B cells or other APCs activates the NF-κB signaling pathway.[1] Inhibition of this interaction by this compound can be quantified using a luciferase reporter assay.
-
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) stably or transiently co-transfected with a CD40 expression vector and an NF-κB-driven luciferase reporter construct.
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Treatment: Pre-incubate the cells with a dilution series of this compound or a vehicle control.
-
Stimulation: Stimulate the cells with a soluble form of CD40L to activate the NF-κB pathway.
-
Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the luciferase activity using a luminometer.[1][22][23]
-
Data Analysis: A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of the CD40-CD40L signaling pathway.
-
2. B Cell Proliferation Assay (CFSE-based)
CD40L is a potent inducer of B cell proliferation. This compound's ability to block this can be measured by tracking cell division using Carboxyfluorescein succinimidyl ester (CFSE).
-
Protocol:
-
B Cell Isolation: Isolate primary B cells from peripheral blood mononuclear cells (PBMCs).
-
CFSE Staining: Label the B cells with CFSE dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.[24][25][26]
-
Cell Culture and Treatment: Culture the CFSE-labeled B cells and treat them with a dilution series of this compound or a vehicle control.
-
Stimulation: Stimulate the cells with soluble CD40L and other co-stimulatory signals (e.g., IL-4) to induce proliferation.
-
Flow Cytometry Analysis: After several days of culture, analyze the CFSE fluorescence of the B cells by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: A reduction in the percentage of divided cells in the presence of this compound demonstrates its inhibitory effect on B cell proliferation.
-
3. MHC-II Upregulation Assay in THP-1 Cells
CD40 signaling in monocytic cells like THP-1 leads to the upregulation of surface molecules involved in antigen presentation, such as MHC-II.
-
Protocol:
-
Cell Culture: Culture THP-1 cells, a human monocytic cell line.
-
Treatment: Treat the cells with a dilution series of this compound or a vehicle control.
-
Stimulation: Stimulate the cells with soluble CD40L to induce the upregulation of MHC-II.
-
Staining: After an incubation period (e.g., 48 hours), stain the cells with a fluorescently labeled antibody specific for a human MHC-II molecule (e.g., HLA-DR).
-
Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of MHC-II staining on the THP-1 cells using a flow cytometer.
-
Data Analysis: A dose-dependent decrease in the MFI of MHC-II in this compound-treated cells compared to the stimulated control indicates inhibition of CD40 signaling.
-
Visualizing Pathways and Workflows
CD40-CD40L Signaling Pathway
Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
NF-κB Luciferase Reporter Assay Workflow
Caption: Workflow for the NF-κB luciferase reporter assay.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 3. What are CD40 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What CD40L inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. The fruits of CD40 research in basic and clinical medicine will soon be harvested - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. CD40-CD40L Blockade: Update on Novel Investigational Therapeutics for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bowdish.ca [bowdish.ca]
- 24. CFSE Proliferation assay. [bio-protocol.org]
- 25. sanguinebio.com [sanguinebio.com]
- 26. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to DRI-C21045: Cross-Reactivity and Performance in Human vs. Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor DRI-C21045's performance in human and murine models. This compound is a potent and selective inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI), a critical pathway in immune activation.[1] Understanding its cross-reactivity and efficacy in both human and mouse systems is crucial for preclinical assessment and translational research. This document outlines the available experimental data, details key experimental protocols, and introduces alternative compounds for a thorough comparative analysis.
Mechanism of Action
This compound functions by disrupting the interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L or CD154) on activated T cells. This interaction is a key co-stimulatory signal essential for T cell activation, B cell proliferation and differentiation, and the formation of germinal centers. By inhibiting this PPI, this compound effectively dampens the adaptive immune response, making it a promising candidate for the treatment of autoimmune diseases and prevention of transplant rejection.
Below is a diagram illustrating the CD40-CD40L signaling pathway and the point of intervention for this compound.
Caption: CD40-CD40L signaling pathway and this compound inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives in both human and mouse models.
Table 1: In Vitro Activity of CD40-CD40L Inhibitors
| Compound | Assay | Species | Cell Type | Endpoint | IC50 | Reference |
| This compound | CD40-CD40L PPI | Human | - | Binding Inhibition | 0.17 µM | [1][2] |
| This compound | NF-κB Activation | Human | CD40 Sensor Cells | Reporter Gene | 17.1 µM | [1][2] |
| This compound | B Cell Proliferation | Human | Primary B Cells | Proliferation | 4.5 µM | [1][2] |
| DRI-C21041 | CD40-CD40L PPI | Human | - | Binding Inhibition | 87 nM | [3] |
| DRI-C21041 | NF-κB Activation | Human | NF-κB Biosensor Cells | Reporter Gene | 10.3 µM | [3] |
| DRI-C21041 | B Cell Activation | Human | Primary B Lymphocytes | - | 13.2 µM | [3] |
| DRI-C21095 | CD40-CD40L PPI | Human | - | Binding Inhibition | 19 nM | [3] |
| DRI-C21095 | NF-κB Activation | Human | NF-κB Biosensor Cells | Reporter Gene | 6.0 µM | [3] |
Note: Direct comparative IC50 values for this compound on mouse CD40-CD40L were not found in the reviewed literature. However, its in vivo efficacy in murine models suggests significant cross-reactivity.
Table 2: In Vivo Activity of CD40-CD40L Inhibitors in Murine Models
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| This compound | Allogeneic Skin Transplant | 30 mg/kg, daily, s.c. | Prolonged graft survival | [1][2] |
| This compound | Alloantigen-induced T cell expansion | 20-60 mg/kg, twice daily, s.c. | Inhibited T cell expansion in draining lymph nodes | [1] |
| DRI-C21041 | Islet Allograft | 12.5 mg/kg, twice daily, s.c. | Significantly prolonged survival and function of islet allografts | [3][4] |
| DRI-C21095 | Islet Allograft | 20 mg/kg, twice daily, s.c. | Significantly prolonged survival and function of islet allografts | [3][4] |
| DRI-C21041 | NOD Mouse (T1D prevention) | 3-month treatment | Reduced incidence of diabetes from 80% to 60% | [5] |
| DRI-C21095 | NOD Mouse (T1D prevention) | 3-month treatment | Reduced incidence of diabetes from 80% to 25% | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CD40L-Induced NF-κB Activation Assay (Human Reporter Cells)
This protocol describes a method to assess the inhibitory activity of compounds on the CD40L-induced NF-κB signaling pathway using a stable HEK293 cell line expressing human CD40 and an NF-κB-luciferase reporter.
Materials:
-
CD40/NF-κB Luciferase Reporter HEK293 cells
-
Thaw Medium 1 (e.g., MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, 1% Penicillin/Streptomycin)
-
Recombinant human CD40L
-
This compound or other test compounds
-
96-well white clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Plating: The day before the experiment, plate the reporter cells in a 96-well plate at a density of 30,000 cells/well in 50 µL of Thaw Medium 1. Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compound (e.g., this compound) at a 4x concentration in Thaw Medium 1.
-
Ligand Preparation: Prepare recombinant human CD40L at a 4x concentration corresponding to its EC80 or a desired final concentration in Thaw Medium 1.
-
Compound-Ligand Incubation: In a separate 96-well plate, mix equal volumes of the 4x compound dilutions and 4x CD40L. Incubate at room temperature for 30 minutes to allow for binding.
-
Cell Treatment: Add 50 µL of the compound-ligand mixture to the plated cells. Include appropriate controls: cells with CD40L only (positive control), cells with medium only (negative control), and wells with medium only (background).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[6]
-
Luciferase Assay: After incubation, add 100 µL of luciferase assay reagent to each well. Gently rock the plate at room temperature for approximately 30 minutes.[6]
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the percent inhibition for each compound concentration relative to the positive control (CD40L only). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the NF-κB reporter assay.
CD40L-Induced B Cell Proliferation Assay (Human Primary Cells)
This assay measures the ability of a compound to inhibit the proliferation of primary human B cells stimulated with CD40L and IL-4.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary B cells
-
Recombinant human CD40L
-
Recombinant human IL-4
-
This compound or other test compounds
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
B cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
B Cell Isolation (if necessary): Isolate B cells from PBMCs using a B cell isolation kit.
-
Cell Staining: Resuspend B cells at 1 x 10^6 cells/mL in PBS and stain with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Plating: Plate the stained B cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Stimulation: Add recombinant human CD40L (e.g., 0.2 µg/mL) and IL-4 (e.g., 0.2 µg/mL) to the appropriate wells.[2]
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to assess the dilution of the proliferation dye, which indicates cell division.
-
Data Analysis: Quantify the percentage of proliferated cells in each condition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the B cell proliferation assay.
Murine Allogeneic Skin Transplant Model
This in vivo model assesses the efficacy of an immunosuppressive agent in preventing the rejection of a skin allograft.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
Surgical instruments (scissors, forceps)
-
Anesthesia
-
Analgesics
-
Bandaging material
-
This compound or other test compounds formulated for in vivo administration
Protocol:
-
Donor Skin Harvest: Euthanize the donor mouse. Harvest a full-thickness piece of skin (e.g., from the tail or back).[7][8]
-
Recipient Preparation: Anesthetize the recipient mouse and administer analgesia. Prepare a graft bed on the dorsal flank by excising a piece of skin slightly smaller than the donor graft.[7][8]
-
Grafting: Place the donor skin onto the graft bed. Secure the graft with sutures or tissue adhesive.
-
Bandaging: Cover the graft with a non-adherent dressing and secure with a bandage.[9]
-
Compound Administration: Begin the dosing regimen with the test compound (e.g., this compound, 30 mg/kg, s.c., daily) starting on the day of transplantation or as per the study design.[1]
-
Monitoring: Remove the bandage after approximately 7 days. Monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).[7][8]
-
Endpoint: The primary endpoint is the median survival time (MST) of the graft. Rejection is typically defined as the day when more than 80-90% of the graft tissue is necrotic.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 3. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesresearch.org [diabetesresearch.org]
- 5. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of In Vitro Potency: DRI-C21045 vs. Suramin
For Immediate Release
This guide provides a detailed comparison of the in vitro potency of two investigational compounds, DRI-C21045 and Suramin (B1662206). The information presented is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory activities and mechanisms of action of these molecules. All quantitative data is supported by cited experimental findings.
Introduction to the Compounds
This compound is a potent and selective small molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1][2][3] Its mechanism of action is targeted towards disrupting the signaling cascade that leads to immune cell activation, making it a candidate for the treatment of autoimmune diseases and transplant rejection.
Suramin is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis (sleeping sickness). It is a polyanionic compound known for its pleiotropic effects, interacting with a wide range of biological targets, including growth factors, purinergic receptors, and various enzymes.[4][5] Its broad activity has led to its investigation in various other indications, including cancer.
In Vitro Potency: A Quantitative Comparison
The in vitro potency of this compound and Suramin has been evaluated against their respective targets using various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other potency metrics reported in the literature.
This compound: Inhibition of the CD40-CD40L Pathway
| Target/Process | Assay Type | IC50 | Reference |
| CD40-CD40L Interaction | Cell-free ELISA-type assay | 0.17 µM | [1][2] |
| CD40L-induced NF-κB Activation | CD40 Sensor Cells | 17.1 µM | [1][2] |
| CD40L-induced B Cell Proliferation | Primary Human B Cells | 4.5 µM | [1][2] |
Suramin: Broad-Spectrum Inhibitory Activity
| Target/Process | Cell Line/System | IC50 / Potency | Reference |
| Epidermal Growth Factor (EGF) Binding | Human Meningioma Sections | 320 µM | [6][7] |
| Epidermal Growth Factor (EGF) Binding | Urothelial Carcinoma Cells (T24, HT1376) | 100 - 300 µM | [8] |
| Insulin-like Growth Factor 1 (IGF-1) Binding | Urothelial Carcinoma Cells (T24, HT1376) | 60 µM | [8] |
| Platelet-Derived Growth Factor (PDGF) Binding | Swiss 3T3 Cells | ~60 µM (half-maximal inhibition) | [9] |
| P2Y-Purinoceptor Antagonism | Turkey P2Y-1321N1 cells | pA2 = 5.77 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro potency data. Below are representative protocols for key experiments cited in this guide.
This compound: CD40-CD40L Binding Inhibition Assay (ELISA-based)
This cell-free assay quantifies the ability of this compound to disrupt the interaction between CD40 and CD40L.
Materials:
-
Recombinant human CD40 protein
-
Recombinant human biotinylated CD40L protein
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
This compound at various concentrations
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human CD40 protein overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in each well by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition Reaction: Add a mixture of biotinylated CD40L and varying concentrations of this compound to the wells. Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate three times to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Suramin: Growth Factor Receptor Binding Assay (Radioligand-based)
This assay measures the ability of Suramin to inhibit the binding of a radiolabeled growth factor to its receptor on the surface of cells or in membrane preparations.[10]
Materials:
-
Cell line or membrane preparation expressing the target receptor (e.g., A549 cells for EGF receptor)
-
Radiolabeled growth factor (e.g., 125I-EGF)
-
Binding buffer
-
Wash buffer (ice-cold)
-
Suramin at various concentrations
-
Non-specific binding control (a high concentration of unlabeled growth factor)
-
Scintillation fluid and counter
Procedure:
-
Cell/Membrane Preparation: Prepare cells or cell membranes expressing the receptor of interest.
-
Assay Setup: In microcentrifuge tubes or a 96-well filter plate, add the cell/membrane preparation, binding buffer, and varying concentrations of Suramin.
-
Competition Binding: Add a fixed concentration of the radiolabeled growth factor to each tube/well. For non-specific binding control wells, add a high concentration of the corresponding unlabeled growth factor.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter, which traps the cell membranes, followed by rapid washing with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each Suramin concentration. The IC50 value is determined by plotting the specific binding against the log concentration of Suramin and fitting the data to a competitive binding curve.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Suramin are visually represented in the following diagrams.
Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream NF-κB signaling.
Caption: Suramin broadly inhibits signaling by binding to growth factors and antagonizing P2Y receptors.
Conclusion
This compound and Suramin exhibit markedly different profiles in terms of their in vitro potency and specificity. This compound is a highly selective inhibitor of the CD40-CD40L interaction with potent activity in the nanomolar to low micromolar range for its primary target and downstream cellular effects. In contrast, Suramin is a polypharmacological agent that inhibits multiple, unrelated targets, generally with lower potency in the micromolar range. The choice between these compounds for research or therapeutic development would depend entirely on the desired biological outcome, with this compound offering a targeted approach for immunomodulation and Suramin representing a tool for broad-spectrum inhibition of various signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 3. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 6. Biphasic effects of suramin on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic effects of suramin on 125I-epidermal growth factor binding to human meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suramin inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Modulation of MHC-II Expression: DRI-C21045 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DRI-C21045's effect on Major Histocompatibility Complex Class II (MHC-II) expression with alternative methods known to upregulate this critical component of the adaptive immune response. Objective comparisons are supported by experimental data, detailed protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction to MHC-II Modulation
MHC-II molecules are transmembrane proteins expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells. Their primary function is to present processed exogenous antigens to CD4+ T helper cells, initiating a cascade of adaptive immune responses. The level of MHC-II expression on APCs is a critical factor in the potency of T cell activation. Consequently, the ability to modulate MHC-II expression is of significant interest in various therapeutic areas, including autoimmune diseases, infectious diseases, and immuno-oncology.
This guide focuses on this compound, a small molecule inhibitor of the CD40-CD40L interaction, and contrasts its inhibitory effect on MHC-II upregulation with agents that actively enhance MHC-II expression, namely Interferon-gamma (IFN-γ) and the Class II Transactivator (CIITA).
This compound: An Inhibitor of CD40L-Induced MHC-II Upregulation
This compound is a potent and selective small-molecule inhibitor of the costimulatory protein-protein interaction between CD40 and its ligand, CD40L (CD154).[1][2] This interaction is a cornerstone of T cell-dependent B cell activation and plays a crucial role in the maturation and activation of APCs. By binding to CD40L, this compound allosterically prevents its engagement with CD40, thereby blocking downstream signaling pathways.[3]
One of the key consequences of CD40-CD40L signaling in APCs is the upregulation of MHC-II expression, which enhances their antigen-presenting capacity. Therefore, this compound, by inhibiting this pathway, effectively downregulates CD40L-induced MHC-II expression.
Signaling Pathway of CD40L-Induced MHC-II Upregulation and its Inhibition by this compound
The binding of CD40L on activated T helper cells to CD40 on the surface of an APC initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs).[1] This ultimately leads to the activation of transcription factors, including NF-κB, which in turn promote the expression of various genes involved in immune activation, including the upregulation of MHC-II molecules.[1][3] this compound physically obstructs the CD40-CD40L interaction, thus preventing the initiation of this entire signaling cascade.
Figure 1. Signaling pathway of CD40L-induced MHC-II upregulation and its inhibition by this compound.
Alternatives for MHC-II Upregulation
In contrast to the inhibitory action of this compound, several biological and chemical agents can be used to upregulate MHC-II expression. This section focuses on two primary examples: the cytokine Interferon-gamma (IFN-γ) and the master transcriptional regulator of MHC-II genes, CIITA.
Interferon-gamma (IFN-γ)
IFN-γ is a pleiotropic cytokine that plays a central role in both innate and adaptive immunity. One of its key functions is to increase the expression of MHC molecules on various cell types, thereby enhancing antigen presentation. IFN-γ is a potent inducer of MHC-II expression on both professional and non-professional APCs.
Signaling Pathway of IFN-γ-Induced MHC-II Upregulation
IFN-γ exerts its effects by binding to its receptor (IFNGR), which activates the JAK-STAT signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT1, which then binds to GAS (Gamma-Activated Sequence) elements in the promoter region of target genes, including Interferon Regulatory Factor 1 (IRF1). IRF1, in turn, binds to the promoter of the CIITA gene, driving its transcription. CIITA then acts as a co-activator for the transcription of MHC-II genes.
Figure 2. Signaling pathway of IFN-γ-induced MHC-II upregulation.
Class II Transactivator (CIITA)
CIITA is often referred to as the "master regulator" of MHC-II gene expression. It is a non-DNA binding transcriptional co-activator that is essential for both constitutive and IFN-γ-inducible MHC-II expression. The expression of CIITA itself is tightly controlled in a cell-type-specific manner. Overexpression of CIITA is a direct method to induce MHC-II expression in cells that do not normally express it.
Quantitative Comparison of Performance
The following table summarizes the quantitative data available for this compound and the alternative MHC-II modulating agents.
| Compound/Agent | Mechanism of Action | Target Cell Line (Example) | Effective Concentration/Dosage | Effect on MHC-II Expression | Citation(s) |
| This compound | Inhibitor of CD40-CD40L interaction | THP-1 (human monocytic) | IC₅₀: 0.17 µM (for PPI) 0.4-50 µM (for MHC-II inhibition) | Inhibition of upregulation | [1][2] |
| Interferon-gamma (IFN-γ) | Activator of JAK/STAT signaling pathway | THP-1, HeLa, Myeloma cells | 25 ng/mL (THP-1) 75 IU/mL (Colorectal organoids) EC₅₀ not consistently reported | Upregulation | [4][5][6][7] |
| CIITA Overexpression | Transcriptional co-activator of MHC-II genes | DFT1, MC38, LLC cells | N/A (gene transfection) | Strong Upregulation (2 to 3-fold increase in promoter activity) | [4][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound and its alternatives on MHC-II expression.
Experimental Workflow: Assessing MHC-II Modulation
The general workflow for evaluating the effect of a compound on MHC-II expression involves cell culture, treatment with the compound of interest (and a stimulus if necessary), staining for MHC-II, and analysis by flow cytometry.
Figure 3. General experimental workflow for assessing MHC-II modulation.
Protocol 1: Inhibition of CD40L-Induced MHC-II Upregulation by this compound in THP-1 Cells
1. Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human CD40L at a final concentration of 1 µg/mL. Include an unstimulated control group.
-
Incubate the cells for 48 hours.
3. Staining for Flow Cytometry:
-
Harvest the cells and wash them with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer.
-
Add a fluorochrome-conjugated anti-human HLA-DR antibody (a common marker for MHC-II) or an isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
4. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live cell population and determine the median fluorescence intensity (MFI) of HLA-DR and the percentage of HLA-DR positive cells.
Protocol 2: Upregulation of MHC-II by IFN-γ in THP-1 Cells
1. Cell Culture:
-
Culture THP-1 cells as described in Protocol 1.
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
2. Treatment:
-
Treat the cells with varying concentrations of recombinant human IFN-γ (e.g., 1, 10, 25, 50 ng/mL) or vehicle control.
-
Incubate the cells for 48 hours.
3. Staining and Flow Cytometry Analysis:
-
Follow steps 3 and 4 from Protocol 1 to stain for HLA-DR and analyze the samples by flow cytometry.
Protocol 3: Upregulation of MHC-II by CIITA Overexpression
1. Transfection:
-
Select a suitable cell line that has low or no basal MHC-II expression (e.g., certain tumor cell lines).
-
Transfect the cells with a plasmid encoding human CIITA or an empty vector control using a suitable transfection reagent.
-
Select for stably transfected cells if required.
2. Cell Culture and Analysis:
-
Culture the transfected cells under appropriate conditions.
-
After 48-72 hours (for transient transfection) or after establishing stable cell lines, harvest the cells.
-
Follow steps 3 and 4 from Protocol 1 to stain for MHC-II (using an appropriate antibody for the species of the cell line) and analyze by flow cytometry.
Conclusion
This compound is a valuable research tool for studying the consequences of blocking the CD40-CD40L costimulatory pathway, including the inhibition of MHC-II upregulation on APCs. In contrast, IFN-γ and CIITA overexpression provide robust methods for inducing MHC-II expression. The choice of agent depends on the specific research question. For researchers aiming to suppress T cell-dependent immune responses, this compound is a relevant small molecule inhibitor. Conversely, for studies requiring enhanced antigen presentation or aiming to restore immune surveillance, IFN-γ stimulation or CIITA-mediated gene expression are the methods of choice. This guide provides the foundational information for researchers to design and execute experiments to validate and compare the effects of these different modulators of MHC-II expression.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. bosterbio.com [bosterbio.com]
- 3. Macrophage-specific MHCII expression is regulated by a remote Ciita enhancer controlled by NFAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MHC Class II Transactivator (CIITA) Expression is up Regulated in Multiple Myeloma Cells by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Gamma Interferon-Induced Major Histocompatibility Complex Class II Gene Expression by Porphyromonas gingivalis Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of programmed cell death 1 by interferon gamma and its biological functions in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD40/CD40 LIGAND INTERACTIONS IN IMMUNE RESPONSES AND PULMONARY IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CIITA-driven MHC class II expressing tumor cells can efficiently prime naive CD4+ TH cells in vivo and vaccinate the host against parental MHC-II-negative tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of DRI-C21045
Disclaimer: A specific Safety Data Sheet (SDS) for DRI-C21045 containing detailed disposal instructions was not found. The following procedures are based on general best practices for the disposal of research-grade, solid organic compounds of unknown but potential hazard. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and specific inhibitor of the CD40-CD40L costimulatory protein-protein interaction. Adherence to these guidelines is critical for personal safety and environmental protection.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Flame-resistant lab coat
-
Closed-toe shoes
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first and most critical step to prevent dangerous reactions.[1]
-
Waste Classification: In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[2][3]
-
Waste Stream: This compound should be disposed of as solid organic chemical waste .
-
Incompatibility: Do not mix this compound waste with other incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[1]
III. Step-by-Step Disposal Protocol
1. Solid Waste Collection:
- Collect solid this compound waste, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste.[1]
2. Liquid Waste Collection (for solutions containing this compound):
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container for any liquid waste containing this compound.[1]
- Leave at least one inch of headspace in liquid waste containers to allow for expansion.[1]
3. Container Labeling:
- Accurate labeling is a legal requirement and essential for safe disposal.[1]
- The hazardous waste label must include the following information[2]:
- The words "Hazardous Waste"
- The full chemical name: "this compound" (no abbreviations)
- The accumulation start date (the date you first add waste to the container)
- An accurate inventory of all chemicals added to the container[1]
4. Waste Accumulation and Storage:
- Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4]
- The SAA must be at or near the point of waste generation.[4]
- Keep the waste container closed except when adding waste.[1][4]
5. Requesting Disposal:
- Once the container is full or you have no further use for it, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
6. Decontamination of Empty Containers:
- Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[1]
- Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[1]
- Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]
- Air Dry: Allow the rinsed container to air dry completely before disposal.[1]
IV. Quantitative Data Summary
Since no specific quantitative disposal data for this compound is available, the following table provides general regulatory limits for hazardous waste accumulation in a laboratory setting. These are provided for illustrative purposes and may vary by jurisdiction. Always confirm the specific regulations with your institution's EHS.
| Parameter | Guideline/Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | University of Pennsylvania EHRS[4] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | University of Pennsylvania EHRS[4] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded | University of Pennsylvania EHRS[4] |
| pH Range for Sewer Disposal (where permitted) | 5.5 - 10.5 | American Chemical Society[5] |
V. Experimental Protocols
No experimental protocols for the disposal of this compound were found. Chemical neutralization or other treatment methods should only be performed by trained personnel following a validated protocol, and typically this is handled by a licensed disposal facility.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DRI-C21045
Essential Safety and Handling Guide for DRI-C21045
Disclaimer: This document provides immediate safety and logistical guidance for this compound based on publicly available data and general laboratory safety principles. A comprehensive and official Safety Data Sheet (SDS) for this compound was not directly retrievable from public sources. It is imperative to obtain the official SDS from the supplier and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
Compound Information
This compound is a potent and selective small-molecule inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI).[1] It has been shown to inhibit the activation of NF-κB and B cell proliferation induced by CD40L.[1] Research indicates that this compound shows no signs of cytotoxicity at concentrations up to 200 μM and no genotoxic potential at concentrations up to 500 μM.[1]
| Property | Value | Source |
| CAS Number | 2101765-81-3 | [1] |
| Molecular Formula | C₃₂H₂₄N₂O₇S | [2] |
| Molecular Weight | 580.61 g/mol | [2] |
| Appearance | Solid powder (presumed) | General knowledge |
| Solubility | Soluble in DMSO | [1] |
Personal Protective Equipment (PPE)
Given the lack of a specific SDS, a cautious approach to PPE is warranted. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator (e.g., N95) if there is a risk of aerosolization or if handling large quantities. | To prevent inhalation of the compound, especially if in powdered form. |
Operational Plan: Handling and Storage
3.1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
For procedures with a risk of aerosol generation (e.g., weighing, preparing stock solutions), use a chemical fume hood or a biological safety cabinet.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound. Cap the vial and vortex or sonicate until fully dissolved.
-
Use in Experiments: When adding the compound to cell cultures or animal models, use appropriate sterile techniques to avoid contamination.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove and dispose of PPE properly. Wash hands thoroughly with soap and water.
3.3. Storage:
-
Store this compound as a solid at -20°C for up to one year or at -80°C for up to two years.[1]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused solid compound | Collect in a labeled, sealed container for chemical waste disposal. |
| Contaminated labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Liquid waste (e.g., unused stock solutions) | Collect in a labeled, sealed container for hazardous liquid waste disposal. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, bench paper) | Dispose of in the appropriate chemical waste stream as designated by your institution's EHS. |
Visualizations
Experimental Workflow for Handling this compound```dot
Logical Relationship of Safety Precautions
Caption: Relationship between potential hazards and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
